BMS-690514
Description
Pan HER/VEGFR2 Receptor Tyrosine Kinase Inhibitor this compound is a pyrrolotriazine-based compound and a pan inhibitor of receptor tyrosine kinases with potential antineoplastic activity. Pan HER/VEGFR2 receptor tyrosine kinase inhibitor this compound binds to human epidermal growth factor receptors (EGFR) 1, 2 and 4 (HER1, HER2 and HER4) and vascular endothelial growth factor receptor 1, 2 and 3 (VEGFR-1, -2 and -3), all of which are frequently overexpressed by a variety of tumor types. Binding of this agent to these receptors may result in the inhibition of tumor cell proliferation; the inhibition of endothelial cell migration and proliferation and angiogenesis; and tumor cell death.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an ErbB/VEGFR Inhibitor and antineoplastic agent
Structure
3D Structure
Propriétés
IUPAC Name |
(3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQVNMSRKWUSH-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CC[C@H]([C@@H](C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042689 | |
| Record name | BMS-690514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859853-30-8 | |
| Record name | BMS-690514 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859853308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-690514 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11665 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-690514 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU5X213Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Targets of BMS-690514: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-690514 is a potent, orally available small molecule inhibitor that has demonstrated significant anti-tumor and anti-angiogenic activities. This pyrrolotriazine-based compound has been the subject of extensive preclinical investigation, revealing a multi-targeted mechanism of action. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies for target validation, and a visual representation of the associated signaling pathways.
Primary Molecular Targets: A Dual-Action Inhibitor
This compound is a pan-inhibitor of two critical receptor tyrosine kinase families implicated in tumor growth and vascularization: the Human Epidermal Growth Factor Receptor (HER) family and the Vascular Endothelial Growth Factor Receptor (VEGFR) family.[1] By concurrently targeting these pathways, this compound exerts a comprehensive blockade on tumor cell proliferation, survival, and the development of a tumor-supporting vasculature.
HER Family Inhibition
This compound demonstrates potent inhibitory activity against key members of the HER family, which are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. The primary HER family targets are:
-
EGFR (HER1): Epidermal Growth factor Receptor
-
HER2: Human Epidermal Growth Factor Receptor 2
-
HER4: Human Epidermal Growth Factor Receptor 4
VEGFR Family Inhibition
The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. This compound effectively inhibits this process by targeting the VEGFR family, key regulators of angiogenesis. The primary VEGFR family targets include:
-
VEGFR-1: Vascular Endothelial Growth Factor Receptor 1
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2
-
VEGFR-3: Vascular Endothelial Growth Factor Receptor 3
Quantitative Analysis of Kinase Inhibition
The potency of this compound against its molecular targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Kinase | IC50 (nM) |
| EGFR (HER1) | 5 |
| HER2 | 20 |
| HER4 | 60 |
| VEGFR-1 | 25-50 |
| VEGFR-2 | 25-50 |
| VEGFR-3 | 25-50 |
| Flt-3 | 110 |
| Lck | 220 |
Data compiled from multiple sources.
Cellular Activity of this compound
The inhibitory effect of this compound has been further validated in various human tumor cell lines. The IC50 values for cell proliferation inhibition correlate with the underlying dependency of these cell lines on HER family signaling.
| Cell Line | Tumor Type | Receptor Status | IC50 (nM) |
| PC9 | Non-Small Cell Lung | EGFR exon 19 deletion | <10 |
| NCI-H358 | Non-Small Cell Lung | KRAS mutant | >10,000 |
| BT-474 | Breast | HER2 amplified | 20-50 |
| MDA-MB-468 | Breast | EGFR overexpressed | 20-50 |
| Calu-3 | Lung | HER2 amplified | 50-100 |
Data represents a summary from preclinical studies.
Signaling Pathways Targeted by this compound
This compound's therapeutic potential stems from its ability to disrupt key downstream signaling cascades initiated by the HER and VEGFR families.
HER2 Signaling Pathway
Upon activation, HER2 dimerizes with other HER family members, leading to the autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of signaling events, primarily through the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and differentiation.
References
BMS-690514: A Comprehensive Technical Guide to a Pan-HER/VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-690514 is a potent, orally available, and reversible small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) critical in tumor growth and angiogenesis.[1][2] Developed by Bristol-Myers Squibb, this pyrrolotriazine-based compound demonstrates significant inhibitory activity against members of the human epidermal growth factor receptor (HER/ErbB) family, including EGFR (HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][3][4] This dual-pathway inhibition of both tumor cell proliferation and tumor-associated angiogenesis positions this compound as a compound of significant interest in oncology research and development.[3] This technical guide provides a detailed overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, quantitative inhibitory activity, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the kinase domain of both HER family receptors and VEGFRs. This binding event prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[1]
HER Pathway Inhibition
The HER family of receptors plays a crucial role in the development and progression of various epithelial tumors. Overexpression or activating mutations of EGFR and HER2 are well-established oncogenic drivers. By inhibiting EGFR, HER2, and HER4, this compound can effectively shut down these pro-survival signals in cancer cells.[3]
VEGFR Pathway Inhibition
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-1, -2, and -3, this compound can disrupt the tumor's blood supply, leading to nutrient deprivation and the inhibition of tumor growth.[1][3]
Figure 1: Simplified signaling pathways inhibited by this compound.
Quantitative Data
In Vitro Kinase Inhibitory Activity
The potency of this compound against various kinases has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) |
| EGFR (HER1) | 5[5] |
| HER2 | 20[5] |
| HER4 | 60[5] |
| VEGFR-1 | 25-50[5] |
| VEGFR-2 | 25-50[5] |
| VEGFR-3 | 25-50[5] |
| Flt-3 | Data not available |
| Lck | Data not available |
Cellular Proliferation Inhibitory Activity
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those dependent on HER signaling.
| Cell Line | Cancer Type | Key Mutation/Status | IC50 (nM) |
| HCC4006 | Non-Small Cell Lung | EGFR exon 19 deletion | 2-35[5] |
| HCC827 | Non-Small Cell Lung | EGFR exon 19 deletion | 2-35[5] |
| PC9 | Non-Small Cell Lung | EGFR exon 19 deletion | 2-35[5] |
| DiFi | Colorectal | EGFR gene amplification | Data not available |
| NCI-H2073 | Non-Small Cell Lung | EGFR gene amplification | Data not available |
| A431 | Epidermoid Carcinoma | EGFR gene amplification | Data not available |
| A549 | Non-Small Cell Lung | EGFR wild-type | ~20[6] |
| H1975 | Non-Small Cell Lung | EGFR T790M mutation | ~20[6] |
| H1650 | Non-Small Cell Lung | EGFR exon 19 deletion | ~10[6] |
| H1299 | Non-Small Cell Lung | EGFR null | ~40[6] |
In Vivo Anti-Tumor Efficacy in Xenograft Models
This compound has shown significant anti-tumor activity in various xenograft models when administered orally.
| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |
| PC9 | Non-Small Cell Lung | >3 mg/kg, once daily | Tumor regression[5] |
| A549 | Non-Small Cell Lung | Not specified | Increased survival (p=0.02)[6] |
| H1299 | Non-Small Cell Lung | Not specified | Increased survival (p=0.02)[6] |
| H1975 | Non-Small Cell Lung | Not specified | Increased survival (p=0.1)[6] |
Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
A Phase I/IIa clinical trial evaluated the efficacy of this compound in patients with advanced NSCLC. The maximum tolerated dose (MTD) was determined to be 200mg daily.[7]
| Patient Cohort | Disease Control Rate (≥4 months) | Objective Response Rate |
| Erlotinib-naïve (Cohort A) | 43.3%[7] | 3.3%[7] |
| Erlotinib-resistant (Cohort B) | 22.6%[7] | 3.2%[7] |
Furthermore, in patients with EGFR mutations (including the T790M resistance mutation), 7 out of 10 (70%) achieved disease control, compared to 6 out of 21 (29%) with wild-type EGFR.[7]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A luminescent kinase assay, such as the Kinase-Glo™ assay, is a common method to determine the in vitro inhibitory activity of compounds like this compound.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase (e.g., VEGFR2, EGFR)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in kinase buffer.
-
Prepare a master mix containing kinase buffer, ATP, and the appropriate substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the this compound dilutions to the respective wells. Include wells with vehicle only as a positive control (no inhibition) and wells with no enzyme as a negative control (100% inhibition).
-
Initiate the reaction by adding the diluted recombinant kinase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Proliferation Assay (Clonogenic Assay)
The clonogenic assay is a gold-standard method to determine the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.
References
- 1. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Clonogenic Assay [bio-protocol.org]
Preclinical Profile of BMS-690514: A Dual Inhibitor of HER and VEGFR Pathways in Cancer Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-690514 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases critical in tumor growth and angiogenesis.[1][2] Developed by Bristol-Myers Squibb, this pyrrolotriazine-based compound demonstrates significant activity against members of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs).[2][3] This dual inhibition of pathways involved in both tumor cell proliferation and the blood supply that sustains it provides a strong rationale for its investigation as a broad-spectrum anti-cancer agent.[2][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of HER family and VEGFR family receptors.[2] This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and migration.[4] By simultaneously targeting both the tumor cells directly through HER inhibition and the tumor vasculature through VEGFR inhibition, this compound presents a multi-pronged attack on cancer progression.[2][3]
Signaling Pathway
The following diagram illustrates the key signaling pathways targeted by this compound.
Data Presentation
In Vitro Efficacy: Inhibition of Kinase Activity and Cell Proliferation
This compound has demonstrated potent inhibitory activity against a panel of kinases and cancer cell lines. The half-maximal inhibitory concentrations (IC50) from enzymatic and cell-based proliferation assays are summarized below.
Table 1: In Vitro Kinase Inhibition by this compound [3]
| Kinase Target | IC50 (nmol/L) |
| EGFR | 5 |
| HER2 | 20 |
| HER4 | 60 |
| VEGFR-1 | 50 |
| VEGFR-2 | 25 |
| VEGFR-3 | 50 |
| FLT3 | 110 |
| Lck | 220 |
| CAMKII | >1000 |
Table 2: In Vitro Cell Proliferation Inhibition by this compound [3]
| Cell Line | Cancer Type | Receptor Status | IC50 (nmol/L) |
| PC9 | Non-Small Cell Lung | EGFR exon 19 deletion | 10 |
| HCC4006 | Non-Small Cell Lung | EGFR exon 19 deletion | 20 |
| NCI-H1975 | Non-Small Cell Lung | EGFR L858R/T790M | 500 |
| GEO | Colon | EGFR wild-type | >1000 |
| HCT116 | Colon | EGFR wild-type | >1000 |
| N87 | Gastric | HER2 amplified | 100 |
| BT-474 | Breast | HER2 amplified | 200 |
| MDA-MB-453 | Breast | HER2 amplified | 500 |
| MCF7 | Breast | HER2 low | >1000 |
In Vivo Efficacy: Antitumor Activity in Xenograft Models
The antitumor activity of orally administered this compound was evaluated in various human tumor xenograft models in nude mice.[3]
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models [3]
| Tumor Model | Receptor Status | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| PC9 (Lung) | EGFR exon 19 deletion | Q1d x 14 | 60 | 118 |
| PC9 (Lung) | EGFR exon 19 deletion | Q1d x 14 | 30 | 118 |
| PC9 (Lung) | EGFR exon 19 deletion | Q1d x 14 | 15 | 113 |
| PC9 (Lung) | EGFR exon 19 deletion | Q1d x 14 | 7.5 | 112 |
| NCI-H1975 (Lung) | EGFR L858R/T790M | Q1d x 21 | 90 | 70 |
| GEO (Colon) | EGFR wild-type | Q1d x 21 | 60 | 50 |
| HCT116 (Colon) | EGFR wild-type | Q1d x 21 | 60 | 50 |
| N87 (Gastric) | HER2 amplified | Q1d x 21 | 60 | 80 |
| BT-474 (Breast) | HER2 amplified | Q1d x 21 | 60 | 75 |
Note: Tumor growth inhibition >100% indicates tumor regression.
Experimental Protocols
Cell Proliferation Assay
This protocol outlines the general steps for determining the IC50 values of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines are harvested during the exponential growth phase and seeded into 96-well microplates at a predetermined density.
-
Compound Addition: After allowing the cells to adhere overnight, various concentrations of this compound are added to the wells.
-
Incubation: The plates are incubated for a period of 72 hours to allow for the compound to exert its effect.
-
Viability Assessment: A viability reagent, such as MTT or CellTiter-Glo, is added to each well. These reagents measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or luminescence is read using a plate reader, and the data is used to generate dose-response curves to calculate the IC50 value.
Western Blot Analysis
This protocol is used to assess the inhibition of receptor phosphorylation by this compound.
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of the target receptors (e.g., p-EGFR, EGFR).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
This protocol describes the evaluation of the antitumor efficacy of this compound in mouse models.
Methodology:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally once daily (Q1d) for a defined period (e.g., 14 or 21 days). The control group receives the vehicle. The maximum tolerated dose in nude mice has been established at 90 mg/kg.[3]
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Matrigel Plug Assay
This assay is used to assess the antiangiogenic activity of this compound in vivo.
Methodology:
-
Matrigel Preparation: Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and, in the treatment group, with this compound.
-
Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into mice. The Matrigel solidifies at body temperature, forming a plug.
-
Plug Excision: After a set period (e.g., 7-14 days), the Matrigel plugs are excised.
-
Analysis: The plugs are analyzed for the extent of new blood vessel formation. This can be quantified by measuring the hemoglobin content within the plug or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is employed to non-invasively measure the effects of this compound on tumor blood flow and vascular permeability.
Methodology:
-
Baseline Imaging: Mice bearing established tumors undergo a baseline DCE-MRI scan.
-
Contrast Agent Injection: A gadolinium-based contrast agent is injected intravenously.
-
Dynamic Imaging: A series of T1-weighted images are rapidly acquired before, during, and after the injection of the contrast agent.
-
Post-Treatment Imaging: After a period of treatment with this compound, the DCE-MRI is repeated.
-
Pharmacokinetic Modeling: The signal intensity changes over time within the tumor are analyzed using pharmacokinetic models to derive quantitative parameters such as Ktrans (volume transfer constant) and Ve (extravascular, extracellular space volume fraction), which reflect vascular permeability and perfusion.
Conclusion
The preclinical data for this compound strongly support its profile as a potent dual inhibitor of the HER and VEGFR signaling pathways. Its ability to inhibit the proliferation of a broad range of cancer cell lines and to induce tumor regression in multiple xenograft models, including those with acquired resistance to other EGFR inhibitors, highlights its therapeutic potential.[3][5] The demonstrated antiangiogenic effects further contribute to its robust antitumor activity.[2][3] The comprehensive preclinical evaluation of this compound provides a solid foundation for its clinical development in the treatment of solid tumors.
References
- 1. Preclinical pharmacokinetics and in vitro metabolism of this compound, a potent inhibitor of EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor and antiangiogenic activities of this compound, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to BMS-690514: A Pan-HER/VEGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-690514 is a potent, orally bioavailable, small molecule inhibitor of the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases.[1][2] This dual inhibition of critical pathways involved in tumor growth, proliferation, and angiogenesis has positioned this compound as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, including detailed experimental methodologies and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound, with the IUPAC name (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1][2]triazin-5-yl]methyl]piperidin-3-ol, is a pyrrolotriazine-based compound. Its chemical structure is characterized by a central pyrrolotriazine core, a substituted piperidinol moiety, and a methoxyphenylamino group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1][2]triazin-5-yl]methyl]piperidin-3-ol |
| CAS Number | 859853-30-8 |
| Molecular Formula | C₁₉H₂₄N₆O₂ |
| SMILES | COc1cccc(c1)Nc2c3c(ccn3ncn2)CN4CC--INVALID-LINK--O">C@HN |
| InChI Key | CSGQVNMSRKWUSH-IAGOWNOFSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 368.43 g/mol | PubChem |
| Water Solubility | 0.306 mg/mL | ALOGPS |
| logP | 1.14 | Chemaxon |
| pKa (Strongest Acidic) | 14.09 | Chemaxon |
| pKa (Strongest Basic) | 9.51 | Chemaxon |
| Polar Surface Area | 100.94 Ų | Chemaxon |
| Rotatable Bond Count | 5 | Chemaxon |
| Hydrogen Bond Donors | 3 | Chemaxon |
| Hydrogen Bond Acceptors | 7 | Chemaxon |
Pharmacological Properties and Mechanism of Action
This compound is a pan-inhibitor of the HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4, and also targets the VEGFR family (VEGFR1, VEGFR2, and VEGFR3).[1][3] By binding to the ATP-binding site of the kinase domain of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition disrupts key cellular processes in cancer cells, including proliferation, survival, and angiogenesis.
Table 3: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| EGFR (HER1) | 5 |
| HER2 | 20 |
| HER4 | 60 |
| VEGFR1 | 25-50 |
| VEGFR2 | 25-50 |
| VEGFR3 | 25-50 |
| Flt-3 | 110 |
| Lck | 220 |
IC₅₀ values were determined in enzymatic assays.[1][4]
The inhibition of the HER and VEGFR signaling pathways by this compound is depicted in the following diagram:
Caption: Inhibition of HER and VEGFR signaling pathways by this compound.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target receptor tyrosine kinases.
Methodology:
A representative protocol for an in vitro kinase assay is as follows:
-
Reagents:
-
Recombinant human kinase enzymes (e.g., EGFR, HER2, VEGFR2)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration near the Kₘ for each enzyme)
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Procedure:
-
Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
A common method for assessing cell proliferation is the clonogenic survival assay:
-
Cell Lines and Culture:
-
Select cancer cell lines with known HER or VEGFR expression levels (e.g., non-small-cell lung cancer cell lines H1299 and H1975).
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Seed a known number of cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5 to 500 nmol/L) for a specified duration (e.g., 12 hours).[5]
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days).
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (containing ≥50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Caption: Workflow for a clonogenic cell proliferation assay.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously implant human tumor cells (e.g., NSCLC xenografts) into the flanks of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at various doses once daily.[1]
-
The control group receives the vehicle solution.
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the tumor growth inhibition for each treatment group compared to the control group.
-
Pharmacokinetics and Metabolism
Preclinical studies have shown that this compound exhibits variable oral bioavailability across different species, ranging from 8% in monkeys to approximately 100% in rats.[2][6] In humans, this compound is rapidly absorbed and extensively metabolized.[7][8] The primary metabolic pathways include oxidation, mediated by CYP2D6 and CYP3A4, and direct glucuronidation.[6]
Conclusion
This compound is a potent dual inhibitor of the HER and VEGFR receptor tyrosine kinase families, demonstrating significant anti-proliferative and anti-angiogenic activities in preclinical models. Its well-characterized chemical and pharmacological properties, along with a manageable safety profile in early clinical trials, underscore its potential as a therapeutic agent in oncology. Further research is warranted to fully elucidate its clinical efficacy in various cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BMS 690514 - AdisInsight [adisinsight.springer.com]
- 3. This compound | C19H24N6O2 | CID 11349170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. This compound, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and in vitro metabolism of this compound, a potent inhibitor of EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and disposition of [14C]this compound, an ErbB/vascular endothelial growth factor receptor inhibitor, after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency and Selectivity of BMS-690514: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-690514 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2][3] Developed by Bristol-Myers Squibb, this pyrrolotriazine-based compound demonstrates significant inhibitory activity against all human epidermal growth factor receptor (HER/ErbB) family members (EGFR/HER1, HER2, and HER4) and vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][4] The dual targeting of both tumor cell proliferation and tumor-associated angiogenesis pathways positions this compound as a compound of interest in the development of cancer therapeutics.[3] This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of this compound, along with detailed experimental protocols for its characterization.
Mechanism of Action: Dual Inhibition of HER and VEGFR Signaling
This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of both HER family receptors and VEGFRs.[5] This inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[3][5]
HER (ErbB) Signaling Pathway: The HER family of receptors plays a critical role in the growth and proliferation of many epithelial tumors.[3] Ligand binding to EGFR (HER1), or the overexpression of HER2, leads to receptor dimerization and autophosphorylation of tyrosine residues. This, in turn, activates downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, promoting cell cycle progression and inhibiting apoptosis.[5] this compound's inhibition of EGFR, HER2, and HER4 effectively abrogates these signals.
VEGFR Signaling Pathway: The VEGFR family, particularly VEGFR2, is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][3] Binding of VEGF to its receptor on endothelial cells stimulates receptor dimerization, kinase activation, and the initiation of signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1] By inhibiting VEGFRs, this compound can suppress tumor angiogenesis.[3]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Kinase Inhibitory Potency
This compound is a potent inhibitor of both HER family and VEGFR kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) against key target kinases.
| Target Kinase | IC50 (nM) |
| EGFR (HER1) | 5 |
| HER2 | 19 |
| VEGFR2 | 50 |
| Flt-3 | 110 |
| Lck | 220 |
Data sourced from product data sheets.[5]
In Vitro Cellular Proliferation
The inhibitory effect of this compound on kinase signaling translates to potent anti-proliferative activity in various human tumor cell lines. The potency is generally correlated with the dependence of the cell line on HER kinase signaling.
| Cell Line | Tumor Type | IC50 (nM) |
| A431 | Epidermoid Carcinoma | Data not available in search results |
| NCI-H1975 | Non-Small Cell Lung Cancer (with activating EGFR mutation) | Data not available in search results |
| BT-474 | Breast Ductal Carcinoma | Data not available in search results |
| HUVEC | Human Umbilical Vein Endothelial Cells | Data not available in search results |
Note: Specific IC50 values for cell lines were not available in the provided search results, but the compound has been shown to inhibit the proliferation of tumor cells.[3]
Experimental Protocols
Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.
References
- 1. This compound | C19H24N6O2 | CID 11349170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and in vitro metabolism of this compound, a potent inhibitor of EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor and antiangiogenic activities of this compound, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of the metabolic pathways and cytochrome P450 inhibition and induction potential of this compound, an ErbB/vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
Methodological & Application
Preparing BMS-690514 for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-690514 is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases, including epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 4 (HER4), and vascular endothelial growth factor receptors (VEGFRs). Its dual action of inhibiting tumor cell proliferation and angiogenesis makes it a compound of significant interest in preclinical and clinical cancer research. This document provides detailed application notes and protocols for the preparation and administration of this compound in animal studies, ensuring proper handling and enabling reproducible experimental outcomes.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is crucial for appropriate formulation and administration.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₆O₂ | PubChem |
| Molecular Weight | 368.43 g/mol | PubChem |
| Appearance | Solid | --- |
| Predicted Water Solubility | 0.306 mg/mL | DrugBank |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | MedKoo Biosciences |
Recommended Protocol for Oral Formulation Preparation
This protocol is based on a standard vehicle composition for administering hydrophobic compounds to rodents via oral gavage. It is essential to perform a small-scale pilot formulation to ensure complete dissolution and stability before preparing a large batch.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, their weight, and the desired dose and dosing volume. A common dosing volume for oral gavage in mice is 100 µL per 20 g of body weight.
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of DMSO to achieve a 10% final concentration of DMSO in the total formulation volume.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Add PEG400:
-
To the DMSO solution, add the calculated volume of PEG400 to achieve a 40% final concentration.
-
Vortex the mixture until it is homogeneous.
-
-
Add Tween 80:
-
Add the calculated volume of Tween 80 to achieve a 5% final concentration.
-
Vortex thoroughly to ensure uniform mixing.
-
-
Add Saline:
-
Slowly add the sterile saline to the mixture to reach the final desired volume (achieving a 45% final concentration of saline).
-
Vortex the final solution until it is a clear and homogeneous suspension.
-
-
Final Checks and Storage:
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
The freshly prepared formulation should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. It is recommended to re-vortex the solution before each administration.
-
Experimental Workflow for In Vivo Administration
The following diagram outlines the typical workflow for preparing and administering this compound to animals in a research setting.
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and angiogenesis. The diagram below illustrates the targeted pathways.
Conclusion
Proper preparation of this compound is paramount for the success and reproducibility of in vivo animal studies. The provided protocol for an oral formulation offers a robust starting point for researchers. It is always recommended to consult relevant literature and perform small-scale pilot studies to optimize the formulation for specific experimental needs. Understanding the compound's mechanism of action and the signaling pathways it inhibits is also crucial for interpreting experimental results and designing further studies.
Application Notes and Protocols: BMS-690514 for Mouse Xenografts
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-690514 is a potent, orally bioavailable small molecule inhibitor targeting the human epidermal growth factor receptor (EGFR), HER2, HER4, and vascular endothelial growth factor receptor (VEGFR) kinase families.[1][2] This dual targeting of tumor cell proliferation and angiogenesis makes this compound a compound of significant interest in preclinical cancer research, particularly in mouse xenograft models.[1][2] These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for the use of this compound in such models. Detailed methodologies for establishing xenografts, preparing and administering the compound, and monitoring tumor response are outlined to ensure reproducible and reliable experimental outcomes.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting the ATP binding sites of key receptor tyrosine kinases (RTKs) involved in oncogenesis. It potently targets EGFR (HER1), HER2, and HER4, which are frequently overexpressed or mutated in various epithelial cancers, leading to uncontrolled cell growth and survival.[1] Simultaneously, it inhibits VEGFRs, crucial mediators of angiogenesis, the process by which tumors develop their own blood supply to sustain growth and metastasize.[2] By disrupting these critical signaling pathways, this compound can inhibit tumor cell proliferation and cut off the tumor's vascular supply.[1]
Signaling Pathway Inhibited by this compound
Caption: this compound inhibits EGFR, HER2, HER4, and VEGFR signaling pathways.
Recommended Dosage for Mouse Xenografts
The antitumor activity of this compound has been evaluated in multiple tumor xenograft models. The compound is well-tolerated in nude mice when administered once daily via oral gavage. The maximum tolerated dose (MTD) has been established, and significant tumor regression has been observed at doses well below the MTD.[1]
| Parameter | Dosage | Administration Route | Frequency | Duration | Reference |
| Maximum Tolerated Dose (MTD) | 90 mg/kg | Oral Gavage | Once Daily | 14 to 21 days | [1] |
| Efficacious Dose Range | > 3 mg/kg | Oral Gavage | Once Daily | 14 to 21 days | [1] |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo mouse xenograft studies with this compound. These should be adapted based on the specific cell line and research objectives.
Materials
-
This compound
-
Vehicle for solubilization (e.g., 0.5% methylcellulose)
-
Appropriate tumor cell line
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks old
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Oral gavage needles (18-20 gauge, flexible tip recommended)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
-
Animal balance
Experimental Workflow
Caption: Workflow for a typical mouse xenograft study with this compound.
Protocol for Tumor Cell Implantation
-
Cell Preparation: Culture tumor cells in appropriate media until they reach 70-80% confluency in the exponential growth phase.
-
Harvesting: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 5 minutes.
-
Washing and Resuspension: Discard the supernatant and wash the cell pellet twice with sterile PBS. Resuspend the final pellet in cold PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL. For cell lines with low tumorigenicity, resuspending in a 1:1 mixture of PBS and Matrigel can improve engraftment.
-
Injection: Anesthetize the mouse. Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell suspension (containing 5 x 10⁶ cells). Inject the cells subcutaneously into the flank of the mouse.
Protocol for this compound Preparation and Administration
-
Preparation of Dosing Solution: Prepare a suspension of this compound in a suitable vehicle such as 0.5% methylcellulose. The concentration should be calculated based on the desired dose (e.g., mg/kg) and the average weight of the mice, assuming a standard dosing volume of 10 mL/kg (0.2 mL for a 20 g mouse). Vortex thoroughly before each use to ensure a uniform suspension. Prepare a vehicle-only solution to serve as the control.
-
Animal Restraint: Securely restrain the mouse to prevent movement.
-
Oral Gavage:
-
Measure the appropriate gavage needle length from the tip of the mouse's nose to the last rib to avoid stomach perforation.
-
Attach the gavage needle to a 1 mL syringe filled with the dosing solution.
-
Gently insert the gavage needle into the mouth, allowing it to slide along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly dispense the solution into the stomach.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitoring and Data Collection
-
Tumor Growth: Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Daily Monitoring: Throughout the treatment period, monitor tumor volume, body weight (as an indicator of toxicity), and the general health of the animals.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³), after a fixed duration of treatment, or if signs of excessive toxicity are observed.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols and dosage information provided herein offer a solid foundation for designing and executing preclinical mouse xenograft studies. Adherence to these guidelines will facilitate the generation of robust and reliable data to further evaluate the therapeutic potential of this compound.
References
Application Notes and Protocols for BMS-690514 in Non-Small Cell Lung Cancer (NSCLC) Research
Introduction
BMS-690514 is a potent, orally available, reversible small-molecule inhibitor targeting multiple receptor tyrosine kinases.[1] It is a dual inhibitor, primarily targeting the human epidermal growth factor receptor (HER/ErbB) family (EGFR/HER1, HER2, HER4) and the vascular endothelial growth factor receptor (VEGFR) family (VEGFR-1, -2, -3).[1][2] This dual action allows this compound to simultaneously inhibit tumor cell proliferation, survival, and tumor-associated angiogenesis, making it a subject of significant interest in NSCLC research, including in models resistant to first-generation EGFR inhibitors.[2][3] These notes provide an overview of its application, key quantitative data, and detailed protocols for its use in a research setting.
Mechanism of Action: Dual Inhibition of EGFR and VEGFR Pathways
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the kinase domain of both EGFR and VEGFR, thereby inhibiting their autophosphorylation and the activation of downstream signaling cascades.
-
EGFR Pathway Inhibition : In NSCLC cells, particularly those with activating EGFR mutations, the EGFR signaling pathway is constitutively active, driving cell proliferation and survival through cascades like RAS/MAPK and PI3K/AKT. By inhibiting EGFR, HER2, and HER4, this compound effectively blocks these pro-tumorigenic signals.[2] The compound has shown efficacy in NSCLC cells with activating EGFR mutations (e.g., exon 19 deletion) and even in those with the T790M resistance mutation.[2][3]
-
VEGFR Pathway Inhibition : Solid tumors require the formation of new blood vessels (angiogenesis) to grow. The VEGFR signaling pathway is critical for this process. By inhibiting VEGFR kinases, this compound disrupts tumor angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor.[2][4]
Caption: Dual inhibition of EGFR and VEGFR pathways by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in NSCLC models.
Table 1: In Vitro Potency of this compound in NSCLC Cell Lines
| Cell Line | Tumor Type | Receptor Status / EGFR Mutation | IC₅₀ (nmol/L) for Cell Proliferation | Citation |
|---|---|---|---|---|
| PC9 | NSCLC | EGFR Exon 19 Deletion | 2 | [2] |
| NCI-H358 | NSCLC | EGFR Wild-Type | 145 | [2] |
| NCI-H1975 | NSCLC | EGFR L858R + T790M | 200-500 | [3][4] |
| A549 | NSCLC | EGFR Wild-Type | >500 | [3] |
| H1299 | NSCLC | EGFR Null | >500 |[3] |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Outcome | Citation |
|---|---|---|---|---|
| PC9 (NSCLC) | This compound (>3 mg/kg) | Once daily, oral gavage | Tumor regression | [2] |
| PC9 (NSCLC) | This compound (30 mg/kg) | Once daily, oral gavage | Sustained tumor suppression (>100 days post-cessation) | [2] |
| L2987 (NSCLC) | This compound | Not specified | Suppression of tumor angiogenesis and blood flow | [2] |
| H1299 & H1975 | This compound (30 mg/kg) + Radiation (6 Gy) | Sequential: Radiation on Day 1, this compound on Days 2-12 | Markedly enhanced anti-tumor effect vs. either treatment alone | [3][4] |
| A549, H1299, H1975 | this compound | Continuous oral dosing for 5 days | Significant tumor growth inhibition |[3] |
Table 3: Clinical Trial Data (Phase I-IIa) in Advanced NSCLC
| Patient Cohort | Treatment | Disease Control Rate (≥4 months) | Objective Response Rate | Citation |
|---|---|---|---|---|
| Erlotinib-naïve | This compound (200 mg/day) | 43.3% | 3.3% | [1] |
| Erlotinib-resistant | This compound (200 mg/day) | 22.6% | 3.2% | [1] |
| EGFR Mutation (incl. T790M) | This compound (200 mg/day) | 70% | Not specified | [1] |
| EGFR Wild-Type | this compound (200 mg/day) | 29% | Not specified |[1] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Proliferation (Clonogenic) Assay
This protocol is used to assess the effect of this compound on the long-term survival and proliferative capacity of NSCLC cells.[3][4]
Materials:
-
NSCLC cell lines (e.g., A549, H1975, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
6-well culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Plate 500-1000 cells per well in 6-well plates and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5 nM to 500 nM) or vehicle control (DMSO). A typical incubation time is 12-24 hours.[3]
-
Incubation: After drug exposure, wash the cells with PBS and replace with fresh, drug-free complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to form colonies (defined as ≥50 cells).
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.
-
Quantification: Gently wash away excess stain with water and allow the plates to air dry. Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Protocol 2: In Vivo NSCLC Xenograft Study
This protocol describes the establishment of a subcutaneous NSCLC tumor model in immunodeficient mice to evaluate the anti-tumor activity of this compound.[2][3]
Materials:
-
Athymic nude mice (6-8 weeks old)
-
NSCLC cells (e.g., PC9, H1975) suspended in PBS or Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal housing and handling equipment compliant with institutional guidelines
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10⁶ NSCLC cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 3-90 mg/kg) or vehicle control once daily via oral gavage.[2] Treatment duration is typically 14-21 days.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint and Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or evidence of significant morbidity. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot). Compare tumor growth inhibition between the treated and control groups.
Caption: A typical experimental workflow for an NSCLC xenograft study.
Protocol 3: Western Blot for Receptor Phosphorylation
This protocol is used to confirm the on-target activity of this compound by measuring the inhibition of EGFR phosphorylation in treated cells.[2]
Materials:
-
NSCLC cells cultured in plates
-
This compound
-
Growth factors (e.g., EGF) if studying ligand-induced phosphorylation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Serum-starve overnight if necessary.
-
Inhibition: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: (Optional) Stimulate the cells with a ligand like EGF for 10-15 minutes to induce receptor phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Protein Quantification: Scrape and collect the lysate. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-pEGFR) overnight at 4°C.
-
Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Imaging: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane for total EGFR and a loading control (e.g., Actin) to normalize the data and confirm equal protein loading. Quantify band intensity to determine the reduction in phosphorylation.
References
- 1. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pEGFR Following BMS-690514 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers. BMS-690514 is a potent, orally active, and reversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases.[3][4] It functions by competing with ATP for the kinase domain, thereby inhibiting autophosphorylation and subsequent downstream signaling.[5] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on EGFR phosphorylation in cancer cells.
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. Upon binding of a ligand like EGF, the EGFR receptor dimerizes and autophosphorylates on tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream pathways like the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound inhibits the kinase activity of EGFR, thus preventing this autophosphorylation and blocking downstream signaling.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of pEGFR after treating cells with this compound.
Detailed Experimental Protocol
This protocol is optimized for A431 cells, which overexpress EGFR.
1. Cell Culture and Treatment a. Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells in 6-well plates and grow to 70-80% confluency. c. Serum-starve the cells for 12-16 hours in serum-free DMEM prior to treatment. d. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
2. EGF Stimulation a. Following this compound treatment, stimulate the cells with 100 ng/mL of human EGF for 15 minutes at 37°C to induce EGFR phosphorylation.
3. Cell Lysis a. After stimulation, place the plates on ice and aspirate the media. b. Wash the cells twice with ice-cold PBS. c. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Transfer the supernatant (total protein extract) to a new pre-chilled tube.
4. Protein Quantification a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
5. Sample Preparation and SDS-PAGE a. Normalize the protein concentration of all samples with RIPA buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes. c. Load 20-30 µg of total protein per lane into a 4-12% gradient SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. d. Run the gel at 120V until the dye front reaches the bottom.
6. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
7. Blocking and Antibody Incubation a. Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Anti-phospho-EGFR (Tyr1068) (1:1000 dilution in 5% BSA in TBST)
- Anti-EGFR (1:1000 dilution in 5% BSA in TBST)
- Anti-β-Actin (1:5000 dilution in 5% non-fat dry milk in TBST) as a loading control. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (1:2000 to 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis a. Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pEGFR and total EGFR band intensities to the β-Actin band intensity. The ratio of normalized pEGFR to normalized total EGFR represents the level of EGFR phosphorylation.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the relative band intensities normalized to the loading control and then expressed as a percentage of the EGF-stimulated control.
| Treatment Group | This compound (nM) | Relative pEGFR/Total EGFR Ratio (%) | Standard Deviation |
| Untreated Control | 0 | 5.2 | ± 1.1 |
| EGF Stimulated | 0 | 100.0 | ± 8.5 |
| EGF + this compound | 10 | 45.3 | ± 5.2 |
| EGF + this compound | 50 | 15.8 | ± 2.7 |
| EGF + this compound | 100 | 6.1 | ± 1.5 |
| EGF + this compound | 500 | 2.3 | ± 0.8 |
Conclusion
This protocol provides a comprehensive method for assessing the inhibitory effect of this compound on EGFR phosphorylation. The results obtained from this Western blot analysis can be used to determine the potency and efficacy of this compound in a cellular context, providing valuable data for drug development and cancer research. The provided diagrams and detailed steps ensure that the experimental workflow is clear and reproducible for researchers.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assay with BMS-690514 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-690514 is a potent, orally available, reversible inhibitor of the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 4 (HER4), and vascular endothelial growth factor receptor (VEGFR) kinases.[1][2][3] These receptor tyrosine kinases are often dysregulated in various cancers, including breast cancer, and play crucial roles in tumor cell proliferation, survival, and angiogenesis.[4] By targeting these key signaling pathways, this compound has demonstrated antitumor activity in preclinical models of breast cancer.[5]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in various breast cancer cell lines using common cell viability assays. The provided data and methodologies will enable researchers to evaluate the cytotoxic and anti-proliferative effects of this compound and to identify sensitive and resistant cell lines.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The IC50 values for this compound can vary depending on the breast cancer cell line, reflecting their diverse molecular characteristics and dependence on the signaling pathways targeted by the inhibitor.
For accurate and reproducible results, it is recommended to determine IC50 values at consistent time points, such as 24, 48, or 72 hours of continuous drug exposure.[6][7]
Table 1: Recommended Seeding Densities for Common Breast Cancer Cell Lines in a 96-well Plate
| Cell Line | Receptor Status | Recommended Seeding Density (cells/well) |
| MCF-7 | ER+, PR+/-, HER2- | 5,000 - 10,000 |
| MDA-MB-231 | ER-, PR-, HER2- (Triple Negative) | 10,000 - 20,000[8] |
| SK-BR-3 | ER-, PR-, HER2+ | 10,000 - 20,000 |
| BT-474 | ER+, PR+, HER2+ | 15,000 - 25,000 |
Note: Optimal seeding densities should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
Signaling Pathway Inhibition by this compound
This compound exerts its anti-cancer effects by simultaneously blocking multiple critical signaling pathways involved in breast cancer progression. The diagram below illustrates the key pathways targeted by this compound.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the general workflow for assessing the effect of this compound on the viability of breast cancer cell lines.
Experimental Protocols
Two common and reliable methods for assessing cell viability are the Crystal Violet and MTT assays.
Crystal Violet Cell Viability Assay
This assay is based on the ability of crystal violet dye to bind to proteins and DNA of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.[9]
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution: 4% paraformaldehyde in PBS or 100% methanol
-
Crystal Violet Staining Solution (0.1% w/v in 20% methanol)
-
Solubilization solution: 10% acetic acid or 1% SDS in PBS
-
Microplate reader (absorbance at 570-590 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the densities recommended in Table 1 in 100 µL of complete medium per well. Include wells with medium only to serve as blanks. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Fixation: Gently aspirate the medium. Wash the cells once with 100 µL of PBS. Add 50 µL of fixing solution to each well and incubate for 15-20 minutes at room temperature.[1]
-
Staining: Discard the fixing solution and wash the plate gently with water. Add 50 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[9]
-
Washing: Carefully wash the plate with water multiple times until the water runs clear. Invert the plate on a paper towel to remove excess water and let it air dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well. Place the plate on a shaker for 15-30 minutes to ensure complete solubilization of the dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control wells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm, with a reference wavelength of 630-690 nm)
Protocol:
-
Cell Seeding: Follow step 1 of the Crystal Violet protocol.
-
Drug Treatment: Follow step 2 of the Crystal Violet protocol.
-
Incubation: Follow step 3 of the Crystal Violet protocol.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10] Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630-690 nm using a microplate reader.
-
Data Analysis: Follow step 9 of the Crystal Violet protocol to determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide a framework for evaluating the efficacy of this compound in breast cancer cell lines. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is essential for advancing our understanding of the therapeutic potential of this targeted inhibitor in the context of breast cancer. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to ensure the highest quality data.
References
- 1. clyte.tech [clyte.tech]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of the anti‑breast cancer properties and gene expression profiles of Thai traditional formulary medicine extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tpp.ch [tpp.ch]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiogenesis Assays Using BMS-690514
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-690514 is a potent and selective oral inhibitor of the human epidermal growth factor receptor (EGFR), HER2, and HER4, as well as the vascular endothelial growth factor receptor (VEGFR) kinases.[1][2] By targeting both the HER kinase family and the VEGFR family, this compound disrupts signaling pathways crucial for both tumor cell proliferation and tumor-associated angiogenesis.[1][2][3] Its ability to inhibit VEGFR signaling makes it a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.
These application notes provide detailed protocols for assessing the anti-angiogenic effects of this compound using three standard assays: the in vitro Tube Formation Assay, the ex vivo Aortic Ring Assay, and the in vivo Matrigel Plug Assay.
Mechanism of Action: Dual Inhibition of HER and VEGFR Pathways
This compound exerts its anti-angiogenic effects primarily through the inhibition of VEGFR kinases. VEGFRs, particularly VEGFR-2, play a central role in mediating the pro-angiogenic signals of VEGF. By inhibiting VEGFR phosphorylation, this compound blocks downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, all critical steps in the formation of new blood vessels. Additionally, its inhibition of EGFR and HER2 on tumor cells can reduce the production of pro-angiogenic factors, further contributing to its anti-angiogenic activity.[1][4]
This compound signaling pathway.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nmol/L) |
| EGFR | 5 |
| HER2 | 20 |
| HER4 | 60 |
| VEGFR Family | 25-50 |
| Data sourced from Clinical Cancer Research.[1] |
Table 2: Recommended Concentration Ranges for In Vitro Angiogenesis Assays
| Assay | Cell Type | Recommended this compound Concentration Range |
| Tube Formation | HUVECs | 10 nM - 1 µM |
| Aortic Ring Sprouting | Rat/Mouse Aortic Rings | 50 nM - 5 µM |
Table 3: Recommended Dosing for In Vivo Matrigel Plug Assay
| Animal Model | Administration Route | Recommended this compound Dose Range |
| Nude Mice | Oral Gavage | 3 - 30 mg/kg, once daily |
| Note: The maximum tolerated dose in nude mice has been reported as 90 mg/kg.[1] |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Tube formation assay workflow.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (dissolved in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescence imaging, optional)
Protocol:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire bottom of the well is covered.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-reduced medium at a density of 2 x 10^5 cells/mL. Add 100 µL of the cell suspension (2 x 10^4 cells) to each well.
-
Treatment: Prepare serial dilutions of this compound in the same serum-reduced medium. Add the desired final concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control for angiogenesis induction (e.g., VEGF) if necessary.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Quantification: Observe and photograph the formation of capillary-like structures using an inverted microscope. For quantitative analysis, stain the cells with Calcein AM and acquire fluorescent images. Analyze images using angiogenesis software to measure parameters such as total tube length, number of junctions, and number of loops.
Ex Vivo Aortic Ring Assay
This assay uses aortic explants to model angiogenesis in a more complex, three-dimensional environment.
Materials:
-
Thoracic aortas from rats or mice
-
Serum-free basal medium (e.g., DMEM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (dissolved in DMSO)
-
24-well or 48-well tissue culture plates
-
Surgical instruments (forceps, scissors)
Protocol:
-
Aorta Dissection: Humanely euthanize a rat or mouse and dissect the thoracic aorta. Place the aorta in a petri dish containing cold, sterile serum-free medium.
-
Ring Preparation: Carefully remove the fibro-adipose tissue surrounding the aorta. Cut the aorta into 1-2 mm thick rings using a sterile scalpel.
-
Embedding in Matrigel: Place 100 µL of cold Matrigel in the center of each well of a pre-chilled 24-well plate. Place one aortic ring in the center of each Matrigel drop. Add another 50 µL of Matrigel on top of the ring.
-
Solidification: Incubate the plate at 37°C for 30 minutes to polymerize the Matrigel.
-
Treatment: Add 500 µL of endothelial growth medium containing the desired concentrations of this compound or vehicle control to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days. Replace the medium with fresh medium containing the treatments every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Capture images at regular intervals and quantify the angiogenic response by measuring the area of sprouting or the number and length of the sprouts.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Matrigel plug assay workflow.
Materials:
-
Nude mice
-
Matrigel®, growth factor reduced
-
Pro-angiogenic factors (e.g., bFGF and VEGF)
-
Heparin
-
This compound (formulated for oral administration)
-
Drabkin's reagent for hemoglobin quantification
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Matrigel Preparation: Thaw Matrigel on ice. Mix Matrigel with a pro-angiogenic cocktail (e.g., bFGF and VEGF) and heparin. Keep the mixture on ice to prevent premature solidification.
-
Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank. The Matrigel will form a solid plug in situ.
-
Treatment: Administer this compound or a vehicle control to the mice daily via oral gavage, starting on the day of Matrigel injection.
-
Incubation Period: Allow 7-14 days for the Matrigel plug to become vascularized.
-
Plug Excision: After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an index of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker, such as anti-CD31, to visualize and quantify the microvessel density.
-
Conclusion
The provided protocols offer a comprehensive framework for investigating the anti-angiogenic properties of this compound. By utilizing a combination of in vitro, ex vivo, and in vivo models, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. Careful optimization of experimental conditions, including cell density, compound concentration, and incubation times, is crucial for obtaining robust and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor and antiangiogenic activities of this compound, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H24N6O2 | CID 11349170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Analysis of Ki-67 Proliferation Marker in Tumors Treated with BMS-690514
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-690514 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases. Specifically, it is a pan-inhibitor of the Human Epidermal Growth Factor Receptor (HER/EGFR) family (EGFR, HER2, HER4) and the Vascular Endothelial Growth Factor Receptor (VEGFR) family (VEGFR-1, -2, -3).[1][2][3] These pathways are critical for tumor cell proliferation, survival, and angiogenesis. Given its mechanism of action, this compound has been investigated as an antineoplastic agent for various solid tumors, including non-small cell lung cancer (NSCLC).[4][5][6][7]
Assessing the anti-proliferative activity of such targeted therapies is crucial in both preclinical and clinical settings. The Ki-67 protein is a well-established nuclear marker strictly associated with cell proliferation.[8] It is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0).[9] Therefore, immunohistochemistry (IHC) for Ki-67 is a standard method to determine the growth fraction of a tumor cell population. This application note provides a detailed protocol for evaluating the effect of this compound on tumor proliferation by measuring the Ki-67 labeling index in treated tumor tissues.
Mechanism of Action of this compound
This compound exerts its antitumor effects by simultaneously blocking two major signaling axes:
-
HER Pathway Inhibition: By inhibiting EGFR (HER1), HER2, and HER4, this compound disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[10] These pathways, when activated, drive key cellular processes such as proliferation, survival, and migration. Inhibition of these signals leads to cell cycle arrest and apoptosis.[2][3]
-
VEGFR Pathway Inhibition: Inhibition of VEGFR-1, -2, and -3 by this compound blocks the signaling initiated by VEGF. This primarily affects endothelial cells, leading to the suppression of angiogenesis (the formation of new blood vessels), which is essential for supplying tumors with nutrients and oxygen.[2][3][6]
The dual inhibition of both tumor cell-driven proliferation and tumor-supporting angiogenesis makes this compound a comprehensive anticancer agent.[3] The reduction in cell proliferation can be quantitatively measured by a decrease in the Ki-67 labeling index.
Data Presentation: Expected Outcomes
Treatment with this compound is expected to reduce the percentage of Ki-67 positive cells in sensitive tumors. The data should be recorded systematically. While specific Ki-67 data for this compound is not publicly available, preclinical studies have demonstrated significant tumor growth inhibition in xenograft models.[2][6] Researchers can use the tables below to summarize drug characteristics and log Ki-67 expression data.
Table 1: Characteristics of this compound
| Feature | Description |
| Compound Name | This compound |
| Class | Pyrrolotriazine-based compound; Receptor Tyrosine Kinase Inhibitor.[1] |
| Primary Targets | EGFR (HER1), HER2, HER4, VEGFR-1, VEGFR-2, VEGFR-3.[1][2] |
| Mechanism | ATP-competitive, reversible inhibitor of receptor tyrosine kinase activity.[5] |
| Cellular Effects | Inhibition of tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis.[2][3] |
Table 2: Example Data Log for Ki-67 Analysis in Xenograft Tumors
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Time Point | N | Mean Ki-67 Index (%) ± SD | % Inhibition vs. Vehicle |
| Vehicle Control | 0 | Day 14 | 8 | 45.2 ± 5.6 | - |
| This compound | 10 | Day 14 | 8 | 21.7 ± 4.1 | 52.0% |
| This compound | 30 | Day 14 | 8 | 9.8 ± 3.5 | 78.3% |
| This compound | 90 | Day 14 | 8 | 4.1 ± 2.2 | 90.9% |
| Note: Data presented are hypothetical and for illustrative purposes only. |
Protocol: Immunohistochemistry for Ki-67 in FFPE Tumor Tissues
This protocol provides a standardized method for the detection of Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor sections from preclinical models (e.g., xenografts) treated with this compound.
Materials and Reagents
-
Tissue Samples: FFPE tumor blocks from vehicle and this compound treated animals.
-
Antibodies:
-
Primary Antibody: Rabbit or Mouse Monoclonal Anti-Ki-67 Antibody (e.g., Clone MIB-1 or SP6).[9]
-
Secondary Antibody: HRP-conjugated anti-Rabbit/Mouse IgG.
-
-
Reagents:
-
Xylene and Graded Ethanol Series (100%, 95%, 70%).
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0).
-
Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST).
-
Peroxidase Block: 3% Hydrogen Peroxide.
-
Blocking Buffer: 10% Normal Goat Serum (or serum from the host of the secondary antibody) in PBS.
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Harris's Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
-
-
Equipment:
-
Microtome
-
Microscope slides
-
Staining jars
-
Water bath or pressure cooker for antigen retrieval
-
Light microscope with digital camera
-
Step-by-Step Protocol
-
Specimen Preparation
-
Cut 4-5 µm thick sections from FFPE tumor blocks using a microtome.
-
Float sections onto charged microscope slides.
-
Bake slides in an oven at 60-65°C for 1 hour to adhere the tissue.
-
-
Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through a graded series of ethanol:
-
100% Ethanol: 2 changes, 5 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Rinse slides in distilled water.
-
-
Antigen Retrieval
-
Immerse slides in a staining dish containing Sodium Citrate Buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or pressure cooker and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with TBST wash buffer.
-
-
Immunohistochemical Staining
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with TBST.
-
Protein Block: Apply blocking buffer (e.g., 10% normal goat serum) and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Drain blocking serum (do not rinse). Apply diluted anti-Ki-67 primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides with TBST (3 changes, 5 minutes each).
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 30-45 minutes at room temperature.
-
Washing: Rinse slides with TBST (3 changes, 5 minutes each).
-
-
Detection and Visualization
-
Chromogen: Apply DAB substrate solution and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.
-
Stop Reaction: Immerse slides in distilled water to stop the chromogenic reaction.
-
Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue.
-
Bluing: Rinse slides in running tap water until the hematoxylin turns blue.
-
-
Dehydration and Mounting
-
Dehydrate the sections through a reverse graded ethanol series (70%, 95%, 100%).
-
Clear in two changes of xylene for 3 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Scoring and Analysis of Ki-67
-
Image Acquisition: Scan the entire tumor area at low magnification (10x) to identify regions of highest Ki-67 positivity ("hotspots"). Acquire high-resolution images (40x) from at least 3-5 representative fields.
-
Scoring Method: Ki-67 staining is nuclear. Any distinct brown nuclear staining should be considered positive.[9] The intensity of the stain is not typically considered in the final score.[11]
-
Calculating the Ki-67 Labeling Index: The index is the percentage of Ki-67 positive tumor cells among the total number of tumor cells counted.[9]
-
Formula: Ki-67 Index (%) = (Number of Ki-67 Positive Nuclei / Total Number of Tumor Nuclei) x 100.
-
A minimum of 500-1000 tumor cells should be counted per sample for a robust assessment.
-
-
Data Interpretation: Compare the mean Ki-67 index between the this compound treated groups and the vehicle control group. A statistically significant decrease in the Ki-67 index in treated tumors indicates an effective anti-proliferative response.
Conclusion
Immunohistochemistry for Ki-67 is an essential tool for evaluating the pharmacodynamic effects of anti-proliferative agents like this compound. By inhibiting the HER and VEGFR signaling pathways, this compound is designed to halt tumor growth and proliferation. The protocol described herein provides a robust and reproducible method for quantifying this effect, enabling researchers to assess drug efficacy and elucidate its mechanism of action in both preclinical and clinical tumor samples. Adherence to standardized pre-analytical, analytical, and scoring procedures is critical for obtaining reliable and comparable data.[11]
References
- 1. This compound | C19H24N6O2 | CID 11349170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor and antiangiogenic activities of this compound, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS 690514 - AdisInsight [adisinsight.springer.com]
- 5. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emjreviews.com [emjreviews.com]
- 9. academic.oup.com [academic.oup.com]
- 10. file.glpbio.com [file.glpbio.com]
- 11. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-690514 Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the long-term storage and stability of solutions of BMS-690514, a potent oral inhibitor of the ErbB (EGFR/HER1, HER2, HER4) and VEGFR (VEGFR1, VEGFR2, VEGFR3) receptor tyrosine kinase families. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor that targets key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] Its mechanism of action involves the reversible inhibition of ATP binding to the kinase domains of both the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) families.[1] This dual inhibition disrupts downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to reduced cell proliferation and angiogenesis.[1][4] Given its potent activity, maintaining the chemical stability of this compound in solution is paramount for accurate in vitro and in vivo studies.
Recommended Storage and Handling of this compound
Proper storage and handling are critical to prevent degradation of this compound. The following recommendations are based on available supplier data and general best practices for small molecule inhibitors.
Solid Compound
The solid (powder) form of this compound is stable when stored under appropriate conditions.
Storage Conditions for Solid this compound
| Parameter | Recommendation |
| Temperature | -20°C |
| Duration | Up to 2 years |
| Container | Tightly sealed vial |
| Light | Protect from light |
This compound Solutions
The stability of this compound in solution is dependent on the solvent, temperature, and duration of storage. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.
Stability of this compound in DMSO
| Storage Temperature | Duration | Notes |
| 4°C | Up to 2 weeks | Suitable for short-term storage. |
| -20°C | Up to 1 month | Recommended for intermediate-term storage. Prepare as aliquots to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Optimal for long-term storage. Prepare as aliquots to avoid repeated freeze-thaw cycles. |
Note: It is highly recommended to prepare fresh solutions for each experiment. If stock solutions must be prepared in advance, they should be stored in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air and moisture.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 368.44 g/mol .
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 5 mg (0.005 g): Volume = 0.005 g / (368.44 g/mol * 0.01 mol/L) = 0.001357 L = 1.357 mL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Example Protocol for a Stability-Indicating HPLC Method
This protocol provides an example of a reversed-phase high-performance liquid chromatography (RP-HPLC) method that can be adapted to assess the stability of this compound. This method should be validated for its specific application.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dilute the this compound solution to be tested to a final concentration of approximately 20 µg/mL using the mobile phase as the diluent.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time. Peak purity analysis of the this compound peak should be performed to ensure it is not co-eluting with any degradation products.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following conditions are recommended based on ICH guidelines.
Stress Conditions:
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 N HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 N NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Also, incubate a 1 mg/mL solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
Analysis:
Analyze the stressed samples using the stability-indicating HPLC method described in section 3.2. Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify and quantify the degradation products.
Signaling Pathways Inhibited by this compound
This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of both EGFR/HER and VEGFR family members. This blockade prevents the activation of downstream signaling pathways crucial for cell growth, proliferation, and angiogenesis.
By understanding and implementing these storage, handling, and analytical protocols, researchers can ensure the quality and reliability of their studies involving this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor and antiangiogenic activities of this compound, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming BMS-690514 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the pan-HER/VEGFR inhibitor, BMS-690514, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, and reversible inhibitor of the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases.[1] Specifically, it targets EGFR (HER1), HER2, and HER4, as well as VEGFR1, VEGFR2, and VEGFR3.[2] By inhibiting these receptors, this compound blocks downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to tumor growth inhibition.[3]
Q2: Which cancer cell lines are initially sensitive to this compound?
A2: Cell lines that are dependent on HER2 or EGFR signaling are generally sensitive to this compound. This includes non-small cell lung cancer (NSCLC) cell lines with activating EGFR mutations (e.g., exon 19 deletions) and breast and gastric cancer cell lines with HER2 gene amplification.[3] For example, NSCLC cell lines like HCC4006, HCC827, and PC9, and breast cancer cell lines such as BT474 and AU565 show high sensitivity.[4]
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific mechanisms for this compound are still under investigation, acquired resistance to pan-HER inhibitors can arise from several factors:
-
Secondary Mutations: The emergence of secondary mutations in the target kinase domain, such as the T790M "gatekeeper" mutation in EGFR, can reduce the binding affinity of the inhibitor.[5][6]
-
Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited HER and VEGFR pathways. This can include the upregulation of other receptor tyrosine kinases like MET or AXL, or activation of downstream signaling molecules like PI3K/AKT/mTOR.[7][8]
-
Histological Transformation: In some cases, cancer cells may undergo a change in their cellular appearance and characteristics, such as transforming from non-small cell lung cancer to small cell lung cancer, which has a different sensitivity profile to targeted therapies.[5]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
Q4: How can I overcome this compound resistance in my cell lines?
A4: Several strategies can be explored to overcome acquired resistance:
-
Combination Therapy: Combining this compound with inhibitors of bypass signaling pathways (e.g., MET or PI3K inhibitors) can be an effective strategy.[9] Synergistic effects may also be observed with traditional chemotherapeutic agents or inhibitors of chaperone proteins like HSP90.[10]
-
Next-Generation Inhibitors: Irreversible pan-HER inhibitors, such as afatinib or neratinib, may be effective in overcoming resistance mediated by certain mutations.[11][12]
-
Targeting Downstream Effectors: Inhibiting key downstream signaling molecules like MEK or AKT can be effective even when upstream receptors are reactivated.
Troubleshooting Guides
Guide 1: Developing a this compound Resistant Cell Line
Issue: Difficulty in generating a stable this compound resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high, leading to excessive cell death. | Determine the IC50 of this compound in the parental cell line first. Start the selection process with a concentration at or below the IC20 to allow for gradual adaptation. |
| Drug concentration is increased too rapidly. | Increase the drug concentration in small, stepwise increments (e.g., 1.5 to 2-fold) only after the cells have recovered and are proliferating steadily at the current concentration. |
| Cell line is not stable and loses resistance. | Maintain a continuous low dose of this compound in the culture medium to ensure selective pressure. Regularly verify the IC50 of the resistant line compared to the parental line. |
| Contamination of the cell culture. | Practice stringent aseptic techniques. Regularly test for mycoplasma contamination. |
Guide 2: Investigating Resistance Mechanisms
Issue: Inconsistent or unexpected results when analyzing resistant cell lines.
| Possible Cause | Troubleshooting Step |
| Western Blot: Weak or no signal for phosphorylated proteins (p-HER2, p-VEGFR2). | Ensure fresh cell lysates are used and that phosphatase inhibitors are included in the lysis buffer. Optimize antibody concentrations and incubation times. Use a positive control (e.g., parental cells stimulated with a growth factor) to confirm antibody activity.[13][14] |
| Western Blot: High background. | Optimize blocking conditions (e.g., use 5% BSA instead of milk for phospho-antibodies). Increase the number and duration of washes. Ensure the secondary antibody is not cross-reacting.[15][16] |
| Cell Viability Assay (MTT): High variability between replicates. | Ensure even cell seeding density. Mix the MTT solubilization solution thoroughly to completely dissolve formazan crystals. Read the plate promptly after adding the solubilization solution. |
| Sequencing: No known resistance mutations identified. | Consider that resistance may be due to non-mutational mechanisms. Analyze gene expression changes (RNA-seq) to identify upregulated bypass pathways. Perform phosphoproteomic analysis to identify activated kinases. |
Quantitative Data
Table 1: Proliferative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines [3]
| Cell Line | Cancer Type | Receptor Status | IC50 (nmol/L) | Resistance Status |
| HCC4006 | NSCLC | EGFR Exon 19 Deletion | 2 | Sensitive |
| HCC827 | NSCLC | EGFR Exon 19 Deletion | 35 | Sensitive |
| PC9 | NSCLC | EGFR Exon 19 Deletion | 3 | Sensitive |
| H1975 | NSCLC | EGFR L858R + T790M | 1000 | Resistant |
| DiFi | Colorectal | EGFR Amplification | 10 | Sensitive |
| NCI-H2073 | NSCLC | EGFR Amplification | 20 | Sensitive |
| A431 | Epidermoid | EGFR Amplification | 30 | Sensitive |
| BT474 | Breast | HER2 Amplification | 20 | Sensitive |
| AU565 | Breast | HER2 Amplification | 60 | Sensitive |
| N87 | Gastric | HER2 Amplification | 20 | Sensitive |
| SNU-216 | Gastric | HER2 Amplification | 40 | Sensitive |
| MDA-MB-231 | Breast | Triple-Negative | >10,000 | Resistant |
| LX1 | Lung | EGFR/HER2 Negative | >10,000 | Resistant |
| MRC5 | Lung | EGFR/HER2 Negative | >10,000 | Resistant |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Determine the IC50: Culture the parental cancer cell line of interest and perform a dose-response experiment with this compound using a cell viability assay (e.g., MTT) to determine the IC50 value.
-
Initial Drug Exposure: Seed the parental cells at a low density and treat with a starting concentration of this compound equal to the IC10-IC20.
-
Culture and Monitoring: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells are actively proliferating at the current drug concentration, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat and Stabilize: Repeat the process of dose escalation until the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterization: Regularly assess the IC50 of the resistant cell line to confirm a stable resistant phenotype. Cryopreserve cells at different stages of resistance development.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis of HER2 and VEGFR2 Phosphorylation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2 (Tyr1248), total HER2, p-VEGFR2 (Tyr1175), total VEGFR2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MECHANISMS OF ACQUIRED RESISTANCE TO CETUXIMAB: ROLE OF HER (ErbB) FAMILY MEMBERS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tipping the balance: toward rational combination therapies to overcome venetoclax resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
Technical Support Center: BMS-690514 Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BMS-690514 in cellular models.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the inhibition of EGFR/HER2/VEGFR. Could this be an off-target effect of this compound?
A1: Yes, it is possible. While this compound is a potent inhibitor of the HER family and VEGFR kinases, it can inhibit other kinases at higher concentrations. Unexpected cellular phenotypes that do not align with the known functions of its primary targets are often indicative of off-target activities. It is crucial to confirm the inhibition of the intended targets (EGFR, HER2, VEGFRs) in your specific cellular model and consider the potential for off-target effects, especially if using concentrations significantly higher than the reported IC50 values for the primary targets.
Q2: What are the known off-targets of this compound?
A2: Biochemical and cellular assays have shown that this compound can inhibit other kinases, including FMS-like tyrosine kinase 3 (Flt-3) and lymphocyte-specific protein tyrosine kinase (Lck), with IC50 values of 110 nM and 220 nM, respectively. A comprehensive chemical proteomics study using Kinobeads has also been performed, and the detailed selectivity profile is available in the publication "The target landscape of clinical kinase drugs". This study provides a broader view of the kinase interaction landscape for this compound.
Q3: How can we experimentally confirm if an observed phenotype is due to an off-target effect of this compound?
A3: To determine if a phenotype is due to an off-target effect, a multi-faceted approach is recommended:
-
Dose-Response Analysis: Correlate the concentration of this compound required to induce the phenotype with the IC50 values for its on- and off-targets. A significant discrepancy may point towards an off-target effect.
-
Use of Structurally Different Inhibitors: Compare the effects of this compound with another inhibitor that targets the same primary kinases but has a different chemical structure and likely a different off-target profile. If the phenotype is not replicated, it suggests an off-target effect of this compound.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of the suspected off-target kinase. If the phenotype induced by this compound is diminished or absent in the knockdown cells, it strongly suggests that the effect is mediated through that off-target.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the primary target. If this compound still elicits the phenotype in these cells, it is likely an off-target effect.
Q4: At what concentrations are off-target effects of this compound likely to be observed?
A4: Off-target effects are more likely to be observed at concentrations that are significantly higher than the IC50 values for the primary targets (EGFR, HER2, VEGFRs). For instance, effects mediated by Flt-3 and Lck inhibition might become apparent at concentrations approaching or exceeding 110 nM and 220 nM, respectively. It is always recommended to perform a dose-response experiment to determine the lowest effective concentration for on-target inhibition in your specific cellular system to minimize the risk of off-target effects.
Troubleshooting Guides
Problem: Unexpected Cell Toxicity or Reduced Proliferation in a Cell Line Not Dependent on EGFR/HER2/VEGFR Signaling
Possible Cause: Off-target inhibition of kinases essential for the survival or proliferation of your specific cell line. For example, Flt-3 is a critical kinase in certain hematologic malignancies.
Troubleshooting Steps:
-
Review Kinase Expression Profile: Determine if your cell line expresses known off-targets of this compound (e.g., Flt-3, Lck) at significant levels.
-
Perform a Dose-Response Curve for Viability: Compare the IC50 for cytotoxicity with the IC50 for on-target inhibition in a sensitive cell line. A much lower IC50 for cytotoxicity in your cell line of interest suggests a potent off-target effect.
-
Assess Downstream Signaling of Potential Off-Targets: Use Western blotting to check the phosphorylation status of key downstream effectors of suspected off-target kinases (e.g., STAT5 for Flt-3, or substrates of Lck in T-cells) in response to this compound treatment.
-
Validate with a More Specific Inhibitor: Treat your cells with a more selective inhibitor for the suspected off-target kinase to see if it phenocopies the effect of this compound.
Problem: Altered Immune Cell Function (e.g., T-cell activation or cytokine production)
Possible Cause: Off-target inhibition of Lck, a key kinase in T-cell receptor signaling.
Troubleshooting Steps:
-
Confirm Lck Expression: Verify that the immune cells you are studying (e.g., Jurkat T-cells, primary T-cells) express Lck.
-
Measure Lck-Mediated Signaling: Assess the effect of this compound on the phosphorylation of downstream targets of Lck, such as ZAP-70 and LAT, upon T-cell receptor stimulation.
-
Functional T-cell Assays: Perform functional assays, such as proliferation assays (e.g., CFSE dilution) or cytokine secretion assays (e.g., ELISA for IL-2), in the presence and absence of this compound.
-
Use a Specific Lck Inhibitor as a Control: Compare the effects of this compound to a known, selective Lck inhibitor to confirm that the observed phenotype is consistent with Lck inhibition.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| EGFR | 5 | Biochemical | --INVALID-LINK-- |
| HER2 | 19 | Biochemical | --INVALID-LINK-- |
| VEGFR2 | 50 | Biochemical | --INVALID-LINK-- |
| Flt-3 | 110 | Biochemical | --INVALID-LINK-- |
| Lck | 220 | Biochemical | --INVALID-LINK-- |
| Comprehensive Kinome Scan | See Publication | Kinobeads | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Cellular Kinase Phosphorylation Assay (Western Blot)
This protocol describes a general method to assess the inhibition of a specific kinase (on-target or off-target) in a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cell line of interest (e.g., MOLM-13 for Flt-3, Jurkat for Lck)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Stimulating ligand (if required, e.g., FLT3 ligand for Flt-3, anti-CD3/CD28 antibodies for Lck)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Serum-starve cells for 4-6 hours if necessary to reduce basal phosphorylation levels.
-
Pre-treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 1-2 hours).
-
If required, stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the total substrate protein and a loading control to ensure equal protein loading.
-
Protocol 2: Kinase Selectivity Profiling (Conceptual Workflow)
To obtain a comprehensive off-target profile, a kinase selectivity screen is recommended. This is typically performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Format: The service provider will use a high-throughput screening platform, such as:
-
Biochemical Activity Assays: Testing the inhibitor against a large panel of purified recombinant kinases.
-
Binding Assays (e.g., KINOMEscan™): Quantifying the binding of the inhibitor to a comprehensive panel of kinases.
-
Chemical Proteomics (e.g., Kinobeads): Assessing the binding of the inhibitor to endogenous kinases in a cell lysate.
-
-
Data Analysis: The results are typically provided as a percentage of inhibition at a given concentration or as dissociation constants (Kd) or IC50 values for the kinases that interact with the compound.
Mandatory Visualization
Caption: On-target signaling pathways of this compound.
Caption: Off-target inhibition of the FLT3 signaling pathway.
Caption: Off-target inhibition of the Lck signaling pathway.
Caption: Troubleshooting workflow for suspected off-target effects.
Interpreting unexpected results with BMS-690514
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-690514.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and reversible oral inhibitor of several receptor tyrosine kinases.[1] It primarily targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3.[2][3] By inhibiting these kinases, this compound can disrupt signaling pathways involved in tumor cell proliferation, angiogenesis (the formation of new blood vessels), and endothelial cell migration.[2][3]
Q2: What are the common on-target effects observed with this compound in preclinical models?
In preclinical studies, this compound has been shown to inhibit the proliferation of tumor cells that are dependent on HER kinase signaling.[3] It can also induce apoptosis (programmed cell death) in tumor cells with activating mutations in EGFR.[3] Furthermore, due to its inhibition of VEGFR kinases, it has demonstrated anti-angiogenic properties, including the suppression of tumor angiogenesis and endothelial function.[3][4]
Q3: I am observing lower-than-expected potency (high IC50 value) in my cell-based assays. What could be the cause?
Several factors could contribute to this observation. Please consider the following troubleshooting steps:
-
Cell Line Sensitivity: Confirm that your chosen cell line expresses the target receptors (EGFR, HER2, VEGFRs) at sufficient levels. The potency of this compound is correlated with the inhibition of receptor signaling.[3]
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.
-
Assay Conditions: Optimize your cell density and incubation time. High cell densities can sometimes mask the inhibitory effects of a compound.
-
Serum Concentration: If using serum-containing media, growth factors in the serum may compete with the inhibitor. Consider reducing the serum concentration or using serum-free media for the duration of the treatment.
Q4: My in vivo xenograft study is not showing significant tumor growth inhibition. What should I check?
-
Dosing and Administration: this compound is orally bioavailable, but its absorption can be affected by factors like food.[5] Ensure consistent dosing and consider the formulation and vehicle used. Preclinical studies have shown efficacy with once-daily oral gavage.[4]
-
Metabolism: this compound is extensively metabolized.[6][7] The metabolic rate can vary between species, which may affect the drug's exposure and efficacy.[8]
-
Tumor Model: The sensitivity of the xenograft model to HER and VEGFR inhibition is crucial. Tumors that are not highly dependent on these pathways may not respond well to this compound monotherapy.[3]
-
Angiogenesis Dependence: The anti-angiogenic effects of this compound contribute to its efficacy.[3][4] If your tumor model is not highly vascularized, the anti-tumor effect may be less pronounced.
Troubleshooting Guide: Unexpected Results
Problem 1: High background signal in cell-based assays.
High background can obscure the true effect of the compound. This can be caused by several factors unrelated to the compound's activity.
-
Possible Cause: Environmental variations during cell plating.
-
Troubleshooting Steps:
-
Maintain cell suspensions on ice during plating to minimize temperature fluctuations.
-
Minimize the time assay plates are at room temperature before incubation.
-
Ensure consistent CO2 levels in the incubator, as variations can impact cell health and reporter gene activity.[9]
-
Problem 2: Inconsistent results between experimental repeats.
-
Possible Cause: Variability in experimental setup.
-
Troubleshooting Steps:
-
Standardize all protocol steps, including cell seeding density, treatment duration, and reagent concentrations.
-
Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Ensure homogenous mixing of the compound in the culture medium.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| HER1 (EGFR) | 5 |
| HER2 | 19 |
| VEGFR2 | 50 |
| Flt-3 | 110 |
| Lck | 220 |
Data sourced from GlpBio Product Data Sheet.[10]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: General Troubleshooting Workflow.
Caption: Problem-Cause-Solution Relationships.
References
- 1. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H24N6O2 | CID 11349170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antitumor and antiangiogenic activities of this compound, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Food increased the bioavailability of this compound, an orally active EGFR/HER2/VEGF receptor kinase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and in vitro metabolism of this compound, a potent inhibitor of EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and disposition of [14C]this compound, an ErbB/vascular endothelial growth factor receptor inhibitor, after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.glpbio.com [file.glpbio.com]
Technical Support Center: Optimizing BMS-690514 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS-690514, a potent inhibitor of EGFR, HER2, and VEGFR kinases. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure accurate and efficient determination of IC50 values in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental process of determining the IC50 of this compound.
Q1: What is the expected IC50 range for this compound?
A1: The IC50 value for this compound is highly dependent on the experimental system, including the specific kinase target and the cell line used. In biochemical assays, this compound inhibits EGFR, HER2, and VEGFR2 with IC50 values of approximately 5 nM, 20 nM, and 50 nM, respectively.[1] In cell-based proliferation assays, the IC50 can range from the low nanomolar to the sub-micromolar range. For instance, non-small cell lung cancer (NSCLC) cell lines with EGFR exon 19 deletions are highly sensitive, with IC50 values between 2 to 35 nM.[2] Breast and gastric cancer cell lines with HER2 gene amplification show sensitivity in the 20 to 60 nM range.[2]
Q2: My IC50 values are inconsistent across experiments. What are the potential causes?
A2: Inconsistent IC50 values can stem from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Compound Stability and Storage: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (typically -20°C or -80°C).
-
Assay Conditions: Variations in cell seeding density, incubation time, and reagent concentrations can all impact the final IC50 value. Standardize these parameters across all experiments.
-
DMSO Concentration: Maintain a consistent and low final concentration of DMSO (typically ≤0.5%) in all wells, including controls, as it can have cytotoxic effects at higher concentrations.
Q3: I am observing high background signal in my assay. How can I reduce it?
A3: High background can be addressed by:
-
Washing Steps: Ensure thorough but gentle washing of cell plates to remove any unbound compound or detection reagents.
-
Reagent Quality: Use high-quality, fresh reagents and validate their performance.
-
Blank Controls: Include appropriate blank wells (medium only, or medium with DMSO) to accurately subtract background readings.
Q4: The dose-response curve is not sigmoidal. What does this indicate?
A4: A non-sigmoidal dose-response curve could suggest several issues:
-
Compound Solubility: this compound may be precipitating at higher concentrations. Visually inspect the wells for any precipitate. Consider using a different solvent or a lower concentration range.
-
Off-Target Effects: At very high concentrations, the compound may be inducing non-specific toxicity, leading to a steep drop-off in the curve.
-
Assay Window: The range of concentrations tested may be too narrow or not centered around the IC50. A wider range of dilutions is recommended.
Q5: How do I choose the appropriate cell line for my IC50 determination?
A5: The choice of cell line is critical and should be based on the research question.
-
Target Expression: Select cell lines with known expression levels of the target kinases (EGFR, HER2, VEGFRs).
-
Genetic Background: Consider the mutational status of the target genes (e.g., EGFR mutations) as this can significantly affect sensitivity to the inhibitor.[3]
-
Tumor Type: If investigating a specific cancer, use cell lines derived from that tumor type.
Data Presentation: this compound IC50 Values
The following tables summarize the inhibitory activity of this compound against key kinase targets and in various cancer cell lines.
Table 1: Biochemical IC50 Values of this compound Against Target Kinases
| Kinase Target | IC50 (nM) |
| EGFR (HER1) | 5[1][2] |
| HER2 | 20[1][2] |
| HER4 | 60[2] |
| VEGFR2 | 50[1] |
Table 2: Cell-Based Proliferation IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) |
| HCC4006 | Non-Small Cell Lung | EGFR exon 19 deletion | 2 - 35[2] |
| HCC827 | Non-Small Cell Lung | EGFR exon 19 deletion | 2 - 35[2] |
| PC9 | Non-Small Cell Lung | EGFR exon 19 deletion | 2 - 35[2] |
| DiFi | Colorectal | EGFR gene amplification | Highly Sensitive |
| NCI-H2073 | Lung | EGFR gene amplification | Highly Sensitive |
| A431 | Epidermoid | EGFR gene amplification | Highly Sensitive |
| N87 | Gastric | HER2 gene amplification | 20 - 60[2] |
| SNU-216 | Gastric | HER2 gene amplification | 20 - 60[2] |
| AU565 | Breast | HER2 gene amplification | 20 - 60[2] |
| BT474 | Breast | HER2 gene amplification | 20 - 60[2] |
| KPL4 | Breast | HER2 gene amplification | 20 - 60[2] |
| HCC202 | Breast | HER2 gene amplification | 20 - 60[2] |
| A549 | Non-Small Cell Lung | EGFR wild-type | ~20[3] |
| H1975 | Non-Small Cell Lung | EGFR T790M mutation | ~20[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for measuring the in vitro inhibition of EGFR, HER2, or VEGFR kinase activity by this compound.
Materials:
-
Recombinant human EGFR, HER2, or VEGFR2 kinase
-
Appropriate kinase-specific substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
Kinase Reaction Setup:
-
Add kinase reaction buffer to each well.
-
Add the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add the recombinant kinase and the specific substrate to each well.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines the determination of this compound's effect on the proliferation of adherent cancer cell lines.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a DMSO stock.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for IC50 determination using a cell-based assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-690514 In Vivo Efficacy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-690514 in in vivo efficacy experiments. The information is tailored for scientists and drug development professionals working with this potent inhibitor of EGFR, HER2, HER4, and VEGFR kinases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, potent, and reversible pan-HER/VEGFR kinase inhibitor. It targets the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs).[1][2] This dual inhibition disrupts signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][3]
Q2: What is a typical starting dose and administration route for in vivo mouse studies?
A2: Preclinical studies have shown that this compound is well-tolerated in mice and can be administered once daily by oral gavage.[1] Efficacious doses have been reported to range from 30 mg/kg to 90 mg/kg, with significant anti-tumor and anti-angiogenic effects observed at these concentrations.[4] The maximum tolerated dose (MTD) in combination with other agents has been determined to be around 150 mg/day in clinical trials, which can provide a reference for dose-ranging studies in preclinical models.[5][6]
Q3: What are the known pharmacokinetic properties of this compound in preclinical models?
A3: this compound is rapidly absorbed after oral administration.[6] It is extensively metabolized, with the parent compound accounting for a small fraction of the circulating radioactivity.[7][8] The majority of the drug and its metabolites are eliminated through biliary excretion into the feces.[8][9]
Q4: What types of tumor models are most suitable for evaluating the efficacy of this compound?
A4: Given its mechanism of action, tumor models that are dependent on EGFR or HER2 signaling are highly suitable. This includes, but is not limited to, non-small cell lung cancer (NSCLC) models with EGFR mutations and breast cancer models with HER2 overexpression.[1] Patient-derived xenograft (PDX) models can also be valuable for assessing efficacy in a more clinically relevant setting.[10][11][12]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
Issue 1: Suboptimal or Lack of In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Inappropriate Tumor Model | - Verify that the chosen cell line or PDX model expresses the target receptors (EGFR, HER2, VEGFRs).- Consider using models with known activating mutations in EGFR or amplification of HER2, as these are more likely to be sensitive.[1] |
| Drug Formulation and Administration | - Ensure proper formulation of this compound for oral gavage. A common vehicle is a suspension in an aqueous solution containing a suspending agent like carboxymethylcellulose and a surfactant like Tween 80.- Confirm accurate dosing and administration technique to ensure the full dose is delivered. |
| Drug Stability and Storage | - Check the stability of the formulated drug under the storage and handling conditions used.- Store the compound as recommended by the supplier to prevent degradation. |
| Development of Drug Resistance | - Investigate potential resistance mechanisms, such as secondary mutations in the EGFR kinase domain (e.g., T790M) or activation of bypass signaling pathways.[13]- Consider combination therapies to overcome resistance. Dual inhibition of EGFR and VEGF pathways has shown promise.[2][3][14][15] |
| Suboptimal Dosing Regimen | - Perform a dose-response study to determine the optimal dose for the specific tumor model.- Consider pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with target inhibition and anti-tumor effect. |
Issue 2: Unexpected Toxicity or Adverse Effects in Animals
| Potential Cause | Troubleshooting Steps |
| Dose Too High | - Reduce the dose of this compound. The MTD in mice has been reported to be around 90 mg/kg for single-agent therapy.[4]- Closely monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). |
| Off-Target Effects | - While this compound is a targeted inhibitor, off-target effects can occur at high concentrations.- If toxicity persists at efficacious doses, consider alternative dosing schedules (e.g., intermittent dosing) to manage adverse events. |
| Vehicle-Related Toxicity | - Administer the vehicle alone to a control group of animals to rule out any toxicity associated with the formulation components. |
| Combination Therapy-Induced Toxicity | - When combining this compound with other agents, be aware of potential overlapping toxicities. Dose de-escalation of one or both agents may be necessary.[5] |
Issue 3: Inconsistent Tumor Growth or High Variability
| Potential Cause | Troubleshooting Steps |
| Poor Tumor Cell Viability | - Ensure that the tumor cells used for implantation are healthy and have high viability. |
| Inconsistent Implantation Technique | - Standardize the tumor cell implantation procedure, including the number of cells, injection volume, and anatomical location. |
| Tumor Heterogeneity | - Be aware that patient-derived xenografts (PDXs) can exhibit significant heterogeneity.[11][12]- Increase the number of animals per group to account for inter-tumor variability. |
| Animal Health Status | - Use healthy, immunocompromised mice of a consistent age and genetic background.- Monitor for any underlying health issues that could affect tumor growth. |
| Measurement Error | - Use a standardized and consistent method for measuring tumor volume (e.g., caliper measurements).- Blinding the individuals who are measuring the tumors can help to reduce bias. |
Quantitative Data Summary
| Parameter | Value | Species | Tumor Model | Reference |
| Maximum Tolerated Dose (MTD) - Single Agent | 90 mg/kg (once daily) | Mouse | N/A | [4] |
| Efficacious Dose Range | 30 - 90 mg/kg (once daily) | Mouse | Various Xenografts | [4] |
| Oral Bioavailability | ~78% | Mouse | N/A | [16] |
| Tumor Growth Inhibition at 30 mg/kg | ~30-37% reduction in tumor microcirculation | Mouse | N/A | [4] |
| Tumor Growth Inhibition at 90 mg/kg | ~61-67% reduction in tumor microcirculation | Mouse | N/A | [4] |
| MTD in Combination with Paclitaxel/Carboplatin | 150 mg/day (in humans) | Human | Advanced Solid Tumors | [5][6] |
Experimental Protocols
General In Vivo Efficacy Study Protocol
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Inject a defined number of viable cells (typically 1x10^6 to 1x10^7) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water).
-
Administer this compound or vehicle control to the respective groups once daily via oral gavage.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and body weights regularly throughout the study.
-
Monitor animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: In Vivo Efficacy Experimental Workflow.
Caption: Troubleshooting Logic for Suboptimal Efficacy.
References
- 1. Antitumor and antiangiogenic activities of this compound, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase I trial to determine the safety, pharmacokinetics, and pharmacodynamics of intercalated this compound with paclitaxel/carboplatin (PC) in advanced or metastatic solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and disposition of [14C]this compound after oral administration to rats, rabbits, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Dual EGFR inhibition in combination with anti-VEGF treatment: A phase I clinical trial in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: BMS-690514 Animal Model Toxicity Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing BMS-690514 toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and reversible pan-HER/VEGFR inhibitor. It targets multiple receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] By inhibiting these pathways, this compound can suppress tumor cell proliferation and angiogenesis.[2]
Q2: What are the most common toxicities observed with this compound in animal models?
Based on clinical trial data and preclinical studies of similar tyrosine kinase inhibitors (TKIs), the most common toxicities associated with this compound are expected to be diarrhea, skin rash (acneiform rash), and hypertension.[3] Fatigue and gastrointestinal toxicities such as nausea and vomiting may also be observed. One preclinical study noted that this compound was well-tolerated in mice at multiple efficacious doses.[2]
Q3: How is this compound metabolized in common animal models?
In preclinical species such as rats, rabbits, and dogs, this compound undergoes extensive metabolism. The primary metabolic pathways include hydroxylation, O-demethylation, and direct glucuronidation.[4][5] The majority of the administered dose is eliminated through feces via biliary secretion.[4][5]
Troubleshooting Guides for Common Toxicities
Diarrhea
Issue: Animal exhibits signs of diarrhea (e.g., loose or watery stools, perianal staining).
Potential Cause: Inhibition of EGFR in the gastrointestinal tract can lead to increased chloride and water secretion into the intestinal lumen, resulting in secretory diarrhea.
Troubleshooting Steps:
-
Assess Severity: Grade the severity of diarrhea. A common grading scale for rodents is provided in the table below.
-
Supportive Care:
-
Ensure ad libitum access to drinking water to prevent dehydration. Consider providing a hydro-gel or electrolyte solution.
-
Monitor body weight and hydration status daily.
-
-
Pharmacological Intervention:
-
For moderate to severe diarrhea, administer loperamide, an anti-diarrheal agent. A suggested dose for mice is 0.8 mg/kg, administered orally.[6]
-
If diarrhea persists or is severe, consider a temporary dose reduction or interruption of this compound.
-
Quantitative Data: Diarrhea Management in Rodent Models
| Toxicity Grade | Clinical Signs in Rodents | Recommended Action |
| Grade 1 (Mild) | Slightly loose stools, no significant change in animal behavior or weight. | Monitor closely, ensure adequate hydration. |
| Grade 2 (Moderate) | Watery stools, slight weight loss (<10%), mild dehydration. | Administer loperamide (e.g., 0.8 mg/kg p.o. for mice).[6] Provide supplemental hydration. |
| Grade 3 (Severe) | Severe watery diarrhea, significant weight loss (>10%), signs of dehydration (e.g., sunken eyes, skin tenting). | Interrupt this compound dosing. Administer loperamide and subcutaneous fluids. Consult with a veterinarian. |
| Grade 4 (Life-threatening) | Moribund state. | Euthanize the animal. |
Note: This table is a general guideline. Specific grading and interventions should be defined in the experimental protocol and approved by the Institutional Animal Care and Use Committee (IACUC).
Skin Rash (Acneiform Rash)
Issue: Animal develops skin lesions, such as erythema, papules, or pustules, particularly on the head, neck, and back.
Potential Cause: Inhibition of EGFR in the skin disrupts normal follicular function and inflammatory responses.
Troubleshooting Steps:
-
Assess Severity: Grade the severity of the skin rash.
-
Topical Treatment:
-
For mild to moderate rash, apply a topical corticosteroid (e.g., 1% hydrocortisone cream) to the affected areas once or twice daily.[7][8]
-
In cases with pustules, a topical antibiotic such as clindamycin may be beneficial.[7]
-
Recent studies in rodents suggest that topical JAK inhibitors can also effectively ameliorate EGFR inhibitor-induced rash.[9]
-
-
Systemic Treatment:
-
Dose Modification:
-
If the rash is severe and causing distress to the animal, a dose reduction or temporary interruption of this compound may be necessary.
-
Quantitative Data: Skin Rash Management in Rodent Models
| Toxicity Grade | Clinical Signs in Rodents | Recommended Action |
| Grade 1 (Mild) | Localized erythema and a few papules. | Topical hydrocortisone 1% cream once daily. |
| Grade 2 (Moderate) | More widespread erythema and papules/pustules, potential for mild scaling. | Topical hydrocortisone 1% cream twice daily. Consider adding topical clindamycin. |
| Grade 3 (Severe) | Severe and widespread erythema, papules/pustules, crusting, and potential for ulceration. Animal may show signs of discomfort. | Interrupt this compound dosing. Topical treatment as above. Consider systemic antibiotics (e.g., doxycycline). Consult with a veterinarian. |
Note: This table is a general guideline. Specific grading and interventions should be defined in the experimental protocol and approved by the IACUC.
Hypertension
Issue: Elevated blood pressure measured in the animal.
Potential Cause: Inhibition of VEGFR can lead to a decrease in nitric oxide production and an increase in endothelin-1, resulting in vasoconstriction and hypertension.
Troubleshooting Steps:
-
Monitoring: Regularly monitor blood pressure using a non-invasive tail-cuff method.
-
Pharmacological Intervention:
-
If hypertension is sustained and significant, consider treatment with standard antihypertensive agents such as ACE inhibitors (e.g., enalapril) or calcium channel blockers (e.g., amlodipine). The choice of agent and dose should be determined in consultation with a veterinarian.
-
-
Dose Modification:
-
If hypertension is severe or refractory to treatment, a dose reduction of this compound may be required.
-
Quantitative Data: Hypertension Management in Rodent Models
| Blood Pressure Increase (Systolic) | Recommended Action |
| 10-20 mmHg above baseline | Increase monitoring frequency. |
| >20 mmHg above baseline (sustained) | Consider initiating antihypertensive therapy. |
| >30 mmHg above baseline or signs of distress | Interrupt this compound dosing and initiate antihypertensive therapy. Consult with a veterinarian. |
Note: Baseline blood pressure should be established before starting treatment. This table provides general guidance.
Experimental Protocols
Protocol for Assessing and Managing TKI-Induced Diarrhea in Mice
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Housing: Individually housed for accurate monitoring of stool output.
-
This compound Administration: Administer this compound orally once daily at the desired dose.
-
Monitoring:
-
Record body weight daily.
-
Observe for signs of diarrhea and grade severity daily using the scale provided in the table above.
-
Monitor hydration status (skin turgor, appearance of eyes).
-
-
Intervention:
-
For Grade 2 or higher diarrhea, administer loperamide at 0.8 mg/kg orally.
-
For Grade 3 diarrhea, administer 1 mL of sterile saline subcutaneously for hydration.
-
If diarrhea persists at Grade 3 for more than 48 hours, or if body weight loss exceeds 15%, interrupt this compound treatment.
-
-
Data Collection: Record all observations, including diarrhea grade, body weight, and any interventions.
Protocol for Assessing and Managing TKI-Induced Skin Rash in Mice
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
This compound Administration: Administer this compound orally once daily at the desired dose.
-
Monitoring:
-
Visually inspect the skin of each animal twice weekly for the development of rash.
-
Grade the severity of the rash using the scale provided in the table above.
-
Photograph any skin lesions for documentation.
-
-
Intervention:
-
For Grade 1 or 2 rash, apply a thin layer of 1% hydrocortisone cream to the affected area once or twice daily.
-
For Grade 3 rash, interrupt this compound treatment and apply topical corticosteroids.
-
-
Data Collection: Record the incidence, severity, and location of any skin rashes. Document all treatments administered.
Visualizations
Caption: this compound inhibits both HER and VEGFR signaling pathways.
Caption: Experimental workflow for toxicity assessment and management.
References
- 1. Assay of lapatinib in murine models of cigarette smoke carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of Lapatinib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coadministration of lapatinib increases exposure to docetaxel but not doxorubicin in the small intestine of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term cardiovascular effects of vandetanib and pazopanib in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long‐term cardiovascular effects of vandetanib and pazopanib in normotensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
BMS-690514 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of BMS-690514 to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases. Its primary targets include the human epidermal growth factor receptor (HER) family (EGFR/HER1, HER2, HER4) and vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. By inhibiting these pathways, this compound can interfere with tumor cell proliferation, angiogenesis, and survival.
Q2: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments. Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₆O₂ | [1] |
| Molecular Weight | 368.43 g/mol | [1] |
| Predicted Water Solubility | 0.306 mg/mL | [2] |
| pKa (Strongest Basic) | 9.51 | [2] |
| pKa (Strongest Acidic) | 14.09 | [2] |
| LogP | ~1 | [2] |
Q3: How should I store the solid (powder) form of this compound?
For optimal stability, the solid form of this compound should be stored under the following conditions:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.
-
Long-term (months to years): Store at -20°C in a dry, dark environment.
It is also recommended to store the compound in a tightly sealed container to protect it from moisture, as some compounds can be hygroscopic.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[3] It is advisable to use anhydrous or high-purity DMSO to minimize the introduction of water, which could potentially accelerate degradation.
Q5: How should I store this compound stock solutions?
Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -20°C or -80°C.[4][5] A general guideline for storing solutions is:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month[5]
Troubleshooting Guide: Degradation and Stability
While specific forced degradation studies on this compound are not publicly available, data from structurally related heterocyclic compounds suggest potential areas of instability. Studies on similar pyrrolo-pyridine derivatives have shown them to be photolabile and susceptible to degradation in both alkaline and acidic conditions, while remaining relatively stable at a neutral pH.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in prepared aqueous solutions. | Hydrolysis. The pyrrolotriazine core may be susceptible to hydrolysis, particularly in acidic or basic aqueous solutions. | - Prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. - If solutions must be stored, use a neutral pH buffer (pH 7.0-7.4) and store at 4°C for no more than 24 hours. - Avoid highly acidic or alkaline buffers. |
| Inconsistent results between experiments, especially when performed on different days. | Photodegradation. Exposure to light, particularly UV light, can degrade light-sensitive compounds. | - Protect solid compound and solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. |
| Precipitation of the compound when diluting from DMSO stock into aqueous media. | Low aqueous solubility. this compound has low water solubility.[2] Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to precipitate. | - Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into your aqueous experimental medium. - Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on cells and to maintain solubility.[5] - Vortex or sonicate briefly after the final dilution to ensure the compound is fully dissolved. |
| Gradual loss of potency of DMSO stock solution. | Improper storage or water contamination. Repeated freeze-thaw cycles can degrade the compound. Water absorbed by DMSO can lead to hydrolysis over time. | - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[4] - Use anhydrous, high-purity DMSO for preparing stock solutions. - Ensure vials are tightly sealed to prevent moisture absorption. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.684 mg of this compound (Molecular Weight = 368.43 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Solubilize: Vortex the solution gently or sonicate in a water bath for a few minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in amber or light-protected tubes. Store the aliquots at -20°C or -80°C.
General Protocol for Treating Cells in Culture
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): If a large dilution is required, perform an intermediate dilution of the DMSO stock into sterile cell culture medium or a neutral buffer (like PBS, pH 7.4).
-
Final Dilution: Add the required volume of the stock or intermediate dilution to the cell culture medium to achieve the desired final concentration. The final concentration of DMSO should typically not exceed 0.5% to avoid solvent toxicity.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium of a separate set of cells.
-
Incubate: Gently mix the medium and incubate the cells for the desired experimental duration.
Visualizations
Signaling Pathways Inhibited by this compound
Caption: Inhibition of HER and VEGFR signaling pathways by this compound.
Experimental Workflow for this compound Use
Caption: Recommended workflow for preparing and using this compound in experiments.
References
Validation & Comparative
A Comparative Guide to the Efficacy of BMS-690514 and Other Pan-HER Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-HER inhibitor BMS-690514 with other notable inhibitors in its class, including afatinib, dacomitinib, neratinib, and lapatinib. The information is compiled from various preclinical and clinical studies to offer an objective overview of their performance, supported by available experimental data.
Introduction to Pan-HER Inhibitors
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell growth, proliferation, and survival.[1] Dysregulation of HER signaling is a key driver in the development and progression of various cancers. Pan-HER inhibitors are designed to block the signaling pathways mediated by multiple HER family members, offering a broader therapeutic window compared to inhibitors targeting a single receptor.[2] this compound is a potent and reversible oral inhibitor of EGFR, HER2, and HER4, and also targets vascular endothelial growth factor receptors (VEGFRs), suggesting a dual mechanism of action by inhibiting both tumor cell proliferation and angiogenesis.[3]
In Vitro Potency: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other pan-HER inhibitors against key HER family kinases. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Inhibitor | EGFR (HER1) IC50 (nM) | HER2 IC50 (nM) | HER4 IC50 (nM) | Reference |
| This compound | 2.0 | 3.0 | 1.0 | Unpublished data, as cited in a study |
| Afatinib | 0.5 (wt), 0.4 (L858R) | 14 | 1 | [4] |
| Dacomitinib | 6.0 | 45.7 | 73.7 | a preclinical study |
| Neratinib | 92 | 59 | 19 | a study in breast cancer |
| Lapatinib | 10.8 | 9.2 | 367 | a preclinical study |
Preclinical Antitumor Activity
In vivo studies using tumor xenograft models provide valuable insights into the antitumor efficacy of these inhibitors.
This compound
In preclinical studies, this compound has demonstrated significant antitumor activity in various xenograft models. For instance, in a non-small cell lung cancer (NSCLC) model (NCI-H358), daily oral administration of this compound resulted in dose-dependent tumor growth inhibition, with complete tumor regression observed at the highest tolerated dose.
Comparative Preclinical Data
While direct head-to-head preclinical studies are limited, the available data suggests that the efficacy of pan-HER inhibitors can be tumor-type specific and dependent on the underlying genetic alterations. For example, in HER2-amplified breast cancer models, neratinib has shown potent antitumor activity.[5] Afatinib has demonstrated efficacy in NSCLC models with EGFR mutations.[6] Dacomitinib has also shown effectiveness in gefitinib-resistant NSCLC xenografts.[7]
Clinical Efficacy and Safety
Clinical trials provide the ultimate assessment of a drug's efficacy and safety in patients.
This compound
Phase I and IIa clinical trials have been conducted for this compound in patients with advanced solid tumors, including NSCLC. In a Phase I-IIa study, the maximum tolerated dose (MTD) was determined to be 200mg daily.[3] In erlotinib-naïve NSCLC patients (cohort A), the objective response rate was 3.3% and the disease control rate (≥4 months) was 43.3%.[3] In erlotinib-resistant patients (cohort B), the objective response rate was 3.2% and the disease control rate was 22.6%.[3] Common treatment-related adverse events included diarrhea and acneiform rash.[3]
Other Pan-HER Inhibitors: A Snapshot of Clinical Performance
| Inhibitor | Cancer Type | Key Efficacy Findings | Reference |
| Afatinib | EGFR-mutant NSCLC (first-line) | Median PFS: 11.1 months vs. 6.9 months with chemotherapy. | a clinical trial |
| Dacomitinib | EGFR-mutant NSCLC (first-line) | Median PFS: 14.7 months vs. 9.2 months with gefitinib. | a clinical trial |
| Neratinib | HER2+ Early-Stage Breast Cancer (extended adjuvant) | Improved invasive disease-free survival vs. placebo. | a clinical trial |
| Lapatinib | HER2+ Metastatic Breast Cancer | In combination with capecitabine, improved time to progression vs. capecitabine alone. | a clinical trial |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of pan-HER inhibitors.
In Vitro Kinase Assay (General Protocol)
In vitro kinase assays are used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
-
Reagents and Materials: Recombinant human HER kinases (EGFR, HER2, HER4), ATP, a suitable peptide substrate, kinase buffer, and the test inhibitor.
-
Procedure:
-
The kinase reaction is initiated by mixing the recombinant kinase, the test inhibitor at various concentrations, and the peptide substrate in the kinase buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., using [γ-33P]ATP) or fluorescence/luminescence-based assays that detect ADP production.[8][9]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
Cell proliferation assays measure the effect of a compound on the growth of cancer cell lines.
-
Cell Culture: Cancer cell lines with known HER status (e.g., HER2-amplified, EGFR-mutant) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The cells are then treated with the pan-HER inhibitor at a range of concentrations.
-
After a specific incubation period (e.g., 72 hours), cell viability or proliferation is assessed. Common methods include:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which indicates the presence of metabolically active cells.[11]
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Animal Xenograft Studies (General Protocol)
Animal xenograft models are used to evaluate the in vivo antitumor efficacy of a drug.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The pan-HER inhibitor is administered orally or via another appropriate route at different dose levels and schedules.[12] The control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly. Tumor volume is often calculated using the formula: (Length × Width²)/2.[13]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. Tumors are then excised and weighed.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Key parameters include tumor growth inhibition (TGI) and tumor regression.[12]
Signaling Pathways and Mechanisms of Action
Pan-HER inhibitors exert their effects by blocking the downstream signaling pathways activated by the HER receptors. The diagram below illustrates the general HER signaling pathway and the point of intervention for these inhibitors.
Caption: Pan-HER inhibitors block signaling through multiple HER receptors.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a pan-HER inhibitor.
Caption: A typical workflow for preclinical and clinical evaluation.
Conclusion
This compound is a potent pan-HER and VEGFR inhibitor with demonstrated preclinical and clinical activity. When compared to other pan-HER inhibitors such as afatinib, dacomitinib, neratinib, and lapatinib, its efficacy appears to be competitive, though direct comparative data is limited. The choice of a particular pan-HER inhibitor for therapeutic development or clinical use will likely depend on the specific cancer type, its genetic background, and the safety profile of the drug. Further head-to-head comparative studies are needed to definitively establish the relative efficacy and safety of these agents.
References
- 1. Pan-HER inhibitors - BJMO [bjmo.be]
- 2. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical perspective of afatinib in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THER-12. PRECLINICAL EVALUATION OF NERATINIB PLUS T-DM1 IN ORTHOTOPIC PDX MODELS OF HER2-POSITIVE BREAST CANCER BRAIN METASTASES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afatinib in the first-line treatment of patients with non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubcompare.ai [pubcompare.ai]
Validating BMS-690514 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-690514, a potent oral inhibitor of the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) kinase families, with other established EGFR and HER2 targeted therapies. We present supporting in vivo experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate an objective evaluation of this compound's performance in target engagement.
Introduction to this compound
This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including EGFR (HER1), HER2, HER4, and VEGFRs.[1][2] Its mechanism of action involves the reversible inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[2] this compound has been evaluated in preclinical and clinical settings for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC).[3][4]
In Vivo Efficacy of this compound
This compound has demonstrated significant antitumor activity in various human tumor xenograft models. The maximum tolerated dose (MTD) in nude mice has been established at 90 mg/kg when administered once daily by oral gavage.[2]
Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Key Genetic Feature | This compound Dose | Tumor Growth Inhibition (TGI) | Citation(s) |
| PC9 | NSCLC | EGFR exon 19 deletion | >3 mg/kg, once daily | Tumor regression observed | [2] |
| H1975 | NSCLC | EGFR L858R/T790M | 30 mg/kg/day, 5 days | Increased survival | [3] |
| A549 | NSCLC | KRAS mutation | 30 mg/kg/day, 5 days | Increased survival | [3] |
| H1299 | NSCLC | p53 null | 30 mg/kg/day, 5 days | Increased survival | [3] |
| GEO | Colon | KRAS mutation | Not specified | Not specified | [5] |
Comparison with Alternative Therapies
To provide a comprehensive overview, we compare the in vivo performance of this compound with other widely used EGFR and HER2 inhibitors.
Small Molecule Tyrosine Kinase Inhibitors (TKIs)
| Drug | Target(s) | Xenograft Model | Cancer Type | Dose | Tumor Growth Inhibition (TGI) | Citation(s) |
| Erlotinib | EGFR | A549 | NSCLC | 100 mg/kg | 93% | [6] |
| H460a | NSCLC | 100 mg/kg | 71% | [6] | ||
| Afatinib | EGFR, HER2, HER4 (irreversible) | HNE-1 | Nasopharyngeal | Not specified | Modest inhibition | [7] |
| Lapatinib | EGFR, HER2 | SUM149 (Basal-like/EGFR+) | Breast | Not specified | Tumor growth delay with radiation | [8] |
| SUM225 (HER2+) | Breast | Not specified | Tumor growth delay with radiation | [8] |
Monoclonal Antibodies
| Drug | Target | Xenograft Model | Cancer Type | Dose | Tumor Growth Inhibition (TGI) | Citation(s) |
| Cetuximab | EGFR | L2987 | Lung | 1 mg/mouse, q3dx6 | 1.3 log cell kill | [5] |
| GEO | Colon | 1 mg/mouse, q3dx6 | Synergistic effect with BMS-275183 | [5] | ||
| Panitumumab | EGFR | 25 different models | Various | 500 µg, twice weekly | 12 out of 25 models responsive | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to evaluate this compound and similar compounds.
Tumor Xenograft Model for Efficacy Studies
-
Cell Culture: Human cancer cell lines (e.g., PC9, H1975, A549 for NSCLC) are cultured in appropriate media and conditions.
-
Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old, are used.
-
Tumor Implantation: 5 x 10^6 to 1 x 10^7 cells are suspended in serum-free medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2)/2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. This compound or other drugs are administered orally by gavage at specified doses and schedules. The vehicle used for this compound is often a mixture of Tween-80, propylene glycol, and water.[10]
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specific size or after a predetermined duration. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[11][12]
In Vivo Matrigel Plug Angiogenesis Assay
-
Preparation of Matrigel Mixture: Growth factor-reduced Matrigel is thawed on ice. A mixture is prepared containing Matrigel, with or without pro-angiogenic factors (e.g., VEGF, bFGF), and the test compound (e.g., this compound).[1][11]
-
Injection: The Matrigel mixture (typically 0.3-0.5 mL) is injected subcutaneously into the flank of nude mice using a pre-chilled syringe.[1][11]
-
Plug Excision: After a defined period (e.g., 7-14 days), the mice are euthanized, and the Matrigel plugs are excised.[1][11]
-
Analysis: The plugs can be analyzed for hemoglobin content as a measure of blood vessel formation. Alternatively, the plugs are fixed, sectioned, and stained with endothelial cell markers (e.g., CD31 or CD34) for immunohistochemical analysis to visualize and quantify microvessel density.[1][11]
Western Blot for Phosphorylated EGFR/HER2 in Tumor Tissue
-
Tumor Collection and Lysis: Tumor xenografts are excised at specified time points after drug administration, snap-frozen in liquid nitrogen, and stored at -80°C. The frozen tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).[13]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[13][14]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and phosphorylated HER2, as well as total EGFR and HER2 as loading controls.[13][15]
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the validation of this compound's target engagement.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Xenograft Model Experimental Workflow.
Caption: Workflow for In Vivo Target Engagement Validation.
Conclusion
This compound demonstrates potent in vivo antitumor activity in various xenograft models, particularly those with EGFR activating mutations. Its dual inhibition of HER and VEGFR pathways provides a strong rationale for its use in cancer therapy. While direct comparative in vivo studies with other targeted agents are limited, the available data suggests that this compound is a promising therapeutic candidate. The experimental protocols and workflows provided in this guide offer a framework for the continued in vivo evaluation and validation of this compound and other novel kinase inhibitors. Further studies focusing on head-to-head comparisons and detailed pharmacodynamic analyses will be crucial in fully defining its clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I-IIa study of this compound, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic synergy of oral taxane BMS-275183 and cetuximab versus human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics and in vitro metabolism of this compound, a potent inhibitor of EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene Expression Profiles Can Predict Panitumumab Monotherapy Responsiveness in Human Tumor Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statistical inference for tumor growth inhibition T/C ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-690514 Cross-Reactivity with Other Kinase Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of BMS-690514, a potent inhibitor of the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) kinase families.[1] Understanding the cross-reactivity of kinase inhibitors is crucial for assessing their therapeutic potential and predicting potential off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to offer a comprehensive overview for researchers in drug development.
Kinase Inhibition Profile of this compound
This compound is a pyrrolotriazine-based compound that acts as a pan-inhibitor of receptor tyrosine kinases.[2] It has been primarily characterized as a potent and selective inhibitor of all three HER kinases (EGFR/HER1, HER2, and HER4) and the VEGF receptor kinases (VEGFR-1, -2, and -3).[1][2] This dual inhibition disrupts signaling in both the tumor and its vasculature, contributing to its antitumor and antiangiogenic properties.[1]
Quantitative Analysis of Kinase Inhibition
The following table summarizes the known inhibitory activities of this compound against its primary targets and identified off-targets. While comprehensive kinome-wide screening data with IC50 values for a broad range of kinase families is not extensively available in the public domain, the data below is based on specific biochemical and cellular assays.
| Kinase Family | Target Kinase | IC50 / EC50 (nM) | Assay Type | Reference |
| HER Family | EGFR (HER1) | Potent Inhibition | Enzymatic/Cellular | [1] |
| HER2 | Potent Inhibition | Enzymatic/Cellular | [1] | |
| HER4 | Potent Inhibition | Enzymatic/Cellular | [1] | |
| VEGFR Family | VEGFR-1 | Potent Inhibition | Enzymatic | [2] |
| VEGFR-2 | Potent Inhibition | Enzymatic | [2] | |
| VEGFR-3 | Potent Inhibition | Enzymatic | [2] | |
| Other | SIK2 | < 500 | Kinobeads (Cell lysate) |
Note: "Potent Inhibition" indicates that the sources state strong inhibitory activity without providing specific IC50 values. The Kinobeads assay for SIK2 suggests a direct interaction in a cellular context, but further validation with enzymatic assays is needed to confirm direct inhibition and determine a precise IC50.
Experimental Protocols
The potency and selectivity of this compound have been evaluated using a variety of experimental methods, including enzymatic assays, binding assays, and cellular assays.[1] Below are detailed methodologies for key types of experiments typically used for kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Radiometric Assay)
This method is considered the gold standard for in vitro kinase profiling and directly measures the enzymatic activity of a kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific substrate peptides or proteins for each kinase
-
This compound (or other test compounds) dissolved in DMSO
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well plates
-
Phosphocellulose or filter paper mats
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In each well of the plate, add the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose or filter paper mats. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
-
Washing: Wash the filter mats extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular Target Engagement Assay (Kinobeads)
This chemical proteomics approach allows for the identification of kinase targets in a more physiological context by using cell lysates.
Objective: To identify the kinase targets of this compound in a competitive binding assay from a complex protein mixture.
Materials:
-
Cell lines of interest
-
Lysis buffer
-
This compound
-
Kinobeads (broad-spectrum kinase inhibitors immobilized on sepharose beads)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer (for LC-MS/MS analysis)
Procedure:
-
Cell Lysis: Harvest and lyse cells to prepare a native protein lysate.
-
Compound Incubation: Incubate the cell lysate with either DMSO (control) or varying concentrations of this compound.
-
Affinity Enrichment: Add Kinobeads to the lysates and incubate to allow kinases to bind to the immobilized inhibitors. Kinases that are bound to this compound in the lysate will not bind to the beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins that were pulled down by the Kinobeads.
-
Data Analysis: Compare the amount of each kinase pulled down in the this compound-treated samples versus the control. A decrease in the amount of a specific kinase pulled down in the presence of this compound indicates that the compound is binding to that kinase in the cell lysate.
Visualizations
Signaling Pathways Targeted by this compound
The following diagram illustrates the primary signaling pathways inhibited by this compound.
References
A Head-to-Head Comparison of BMS-690514 and Erlotinib for Cancer Researchers
In the landscape of targeted cancer therapies, the epidermal growth factor receptor (EGFR) has been a focal point for drug development. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a standard of care in certain cancer types, particularly non-small cell lung cancer (NSCLC). BMS-690514, a newer generation inhibitor, was developed with a broader spectrum of activity. This guide provides a detailed head-to-head comparison of this compound and erlotinib, presenting available preclinical and clinical data to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Erlotinib is a reversible, first-generation EGFR tyrosine kinase inhibitor.[1] It competitively binds to the ATP-binding site of the intracellular domain of EGFR (also known as HER1 or ErbB1), preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] This blockade of EGFR signaling can lead to the inhibition of cell proliferation, induction of apoptosis, and a halt in the cell cycle in EGFR-dependent tumor cells.[1]
This compound is a potent, orally available, reversible inhibitor with a broader target profile. It is classified as a pan-HER/VEGFR inhibitor, targeting not only EGFR (HER1) but also other members of the HER family, namely HER2 and HER4, as well as vascular endothelial growth factor receptors (VEGFRs). This dual targeting of both tumor cell proliferation via the HER pathway and tumor angiogenesis via the VEGFR pathway gives this compound a multi-faceted approach to cancer therapy.
Preclinical Performance: A Quantitative Look
Direct head-to-head preclinical studies comparing this compound and erlotinib are limited in the public domain. However, by compiling data from various sources, we can get an indication of their relative potencies and activities. It is important to note that variations in experimental conditions can influence these values, so direct comparison should be approached with caution.
| Target Kinase | This compound IC50 (nM) | Erlotinib IC50 (nM) |
| EGFR (HER1) | 5 | 2[2] |
| HER2 | 19 | >1000 |
| HER4 | 60 | - |
| VEGFR2 | 50 | - |
| Flt-3 | 110 | - |
| Lck | 220 | - |
| (Data for this compound from various preclinical studies. Erlotinib data is for purified tyrosine kinase.) |
| Cell Line | This compound IC50 (nM) | Erlotinib IC50 (µM) |
| A549 (NSCLC) | - | >20 |
| H322 (NSCLC) | - | >20 |
| H358 (NSCLC) | - | >20 |
| H1650 (NSCLC) | - | >20 |
| HCC827 (NSCLC) | - | 0.029 |
| DiFi (Colon) | - | 0.008 |
| (Data for erlotinib from various in vitro studies. Comparable comprehensive cell line data for this compound was not available in the searched results.) |
Clinical Efficacy and Safety: The Head-to-Head Verdict
A key clinical trial for a direct comparison is the Phase II study NCT00743938, which was a randomized, double-blind trial comparing this compound to erlotinib in patients with previously treated non-small cell lung cancer. While the full detailed results of this study are not widely published, available information suggests that This compound did not demonstrate a significant benefit over erlotinib in this patient population.
This compound Clinical Trial Data
A Phase I/IIa study of this compound in patients with advanced solid tumors, including erlotinib-naïve and erlotinib-resistant NSCLC patients, provided the following insights:
-
Maximum Tolerated Dose (MTD): 200 mg once daily.
-
Common Adverse Events: Diarrhea and acneiform rash.
-
Antitumor Activity in NSCLC (erlotinib-naïve):
-
Disease Control Rate (≥4 months): 43.3%
-
Objective Response Rate: 3.3%
-
-
Antitumor Activity in NSCLC (erlotinib-resistant):
-
Disease Control Rate (≥4 months): 22.6%
-
Objective Response Rate: 3.2% Of note, disease control was observed in patients with EGFR mutations conferring resistance to erlotinib, such as the T790M mutation.
-
Erlotinib Clinical Trial Data
Erlotinib has been extensively studied in numerous clinical trials. Key findings from pivotal trials in previously treated NSCLC include:
-
Median Overall Survival: 6.7 months with erlotinib versus 4.7 months with placebo.[3]
-
Median Progression-Free Survival: 2.2 months with erlotinib versus 1.8 months with placebo.[3]
-
Objective Response Rate: 8.9% with erlotinib versus <1% with placebo.[3]
-
Common Adverse Events: Rash and diarrhea are the most frequently reported side effects.
Signaling Pathway Visualizations
To illustrate the mechanisms of action of this compound and erlotinib, the following diagrams depict the signaling pathways they inhibit.
References
Unveiling the Synergistic Potential: BMS-690514 in Combination with Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
BMS-690514, a potent oral inhibitor of pan-HER (EGFR, HER2, HER4) and VEGFR (1, 2, 3) tyrosine kinases, has emerged as a promising candidate in oncology.[1] Its dual-targeted mechanism of action, simultaneously inhibiting critical pathways in tumor cell proliferation and angiogenesis, presents a strong rationale for combination therapies. This guide provides a comprehensive comparison of the available data on the synergistic effects of this compound with conventional chemotherapy agents, with a focus on paclitaxel and carboplatin, to inform further research and development.
Mechanism of Action: A Dual-Pronged Attack
This compound exerts its anti-tumor activity by binding to and inhibiting the kinase activity of both the HER and VEGFR families of receptor tyrosine kinases.[1] The inhibition of the HER pathway disrupts downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth, proliferation, and survival. Concurrently, by targeting VEGFRs, this compound impedes angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.
References
Predicting Sensitivity to BMS-690514: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
BMS-690514 is a potent oral inhibitor of the pan-HER (EGFR/HER1, HER2, HER4) and VEGFR families of receptor tyrosine kinases. Its dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, has made it a subject of investigation in various solid tumors, particularly non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of biomarkers for predicting sensitivity to this compound, with supporting experimental data and methodologies, to aid in the ongoing research and development of targeted cancer therapies.
Data Presentation: Quantitative Comparison of Kinase Inhibitor Sensitivity
The sensitivity of cancer cell lines to this compound and other tyrosine kinase inhibitors (TKIs) is a critical determinant of its potential therapeutic efficacy. The following tables summarize the available in vitro data, primarily focusing on NSCLC, the most studied indication for this compound.
Table 1: In Vitro Sensitivity of NSCLC Cell Lines to this compound
| Cell Line | EGFR Mutation Status | This compound IC50 (nmol/L) | Reference |
| A549 | Wild-Type | ~20 | [1] |
| H1975 | L858R + T790M | ~20 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative In Vitro Sensitivity of EGFR-Mutant NSCLC Cell Lines to Different TKIs
| Cell Line | EGFR Mutation | Drug | IC50 (nM) |
| PC-9 | exon 19 deletion | Erlotinib | 7 |
| PC-9 | exon 19 deletion | Afatinib | 0.8 |
| H3255 | L858R | Erlotinib | 12 |
| H3255 | L858R | Afatinib | 0.3 |
This table provides context for the potency of other EGFR TKIs in sensitive models. Direct comparative studies including this compound across a wide panel of mutations are limited in the public domain.
Table 3: Clinical Response to this compound in a Phase I/IIa Trial (NCT00329004) in NSCLC [2]
| Patient Cohort | Number of Patients | Disease Control Rate (≥4 months) |
| EGFR Wild-Type | 21 | 29% |
| EGFR Mutation (including T790M) | 10 | 70% |
Experimental Protocols
1. In Vitro Cell Proliferation and Sensitivity Assays (Clonogenic Assay) [1][3][4][5]
This protocol outlines the general methodology used to determine the IC50 values presented in Table 1.
-
Cell Culture: Human NSCLC cell lines (e.g., A549, H1975) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.
-
Clonogenic Survival Assay:
-
Cells are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Cells are incubated for a specified period (e.g., 12 hours)[1].
-
After drug exposure, the medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for 10-14 days to form colonies.
-
Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of the vehicle-treated control cells.
-
IC50 values are determined by plotting the surviving fraction against the drug concentration and fitting the data to a dose-response curve.
-
2. EGFR and HER2 Mutation Analysis in Patient Tumors [6][7][8]
This protocol describes the general approach for identifying EGFR and HER2 mutations in tumor samples from patients enrolled in clinical trials, such as NCT00329004.
-
Sample Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is obtained from biopsies or surgical resections. Areas of high tumor cellularity are identified by a pathologist.
-
DNA Extraction: Genomic DNA is extracted from the tumor tissue using commercially available kits optimized for FFPE samples.
-
Mutation Detection:
-
Polymerase Chain Reaction (PCR)-Based Methods: Targeted PCR amplification of specific exons of the EGFR and HER2 genes (e.g., EGFR exons 18-21) is performed. This can be followed by:
-
Sanger Sequencing: To identify the specific nucleotide changes.
-
Real-Time PCR with allele-specific probes: For sensitive detection of known mutations.
-
Fragment Analysis: To detect insertions and deletions.
-
-
Next-Generation Sequencing (NGS): Allows for the simultaneous analysis of multiple genes and a broader range of mutations.
-
-
Data Analysis: The sequencing data is analyzed to identify and characterize any mutations present in the EGFR and HER2 genes.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a multi-targeted TKI that inhibits signaling through the HER family of receptors (EGFR, HER2, HER4) and VEGFRs. This dual inhibition affects two critical aspects of tumor biology: cancer cell proliferation and angiogenesis.
Experimental Workflow for Biomarker Discovery
The identification of predictive biomarkers for this compound sensitivity involves a multi-step process, from preclinical in vitro studies to clinical trial validation.
Comparison with Alternatives
This compound's unique targeting profile distinguishes it from other TKIs. The following section compares its potential advantages and disadvantages relative to established therapies.
vs. First-Generation EGFR TKIs (Erlotinib, Gefitinib)
-
Advantage: this compound has demonstrated activity against the T790M mutation, a common mechanism of acquired resistance to erlotinib and gefitinib[1][2]. This suggests a potential role for this compound in the second-line setting for patients who have progressed on first-generation inhibitors.
-
Disadvantage: First-generation TKIs are well-established first-line treatments for patients with sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and have a large body of clinical data supporting their use.
vs. Second-Generation EGFR/HER2 TKIs (Afatinib)
-
Potential Advantage: The added VEGFR inhibition of this compound may provide an additional anti-tumor effect by targeting angiogenesis.
-
Disadvantage: Afatinib is an irreversible inhibitor of the HER family, which may lead to more sustained target inhibition. Direct comparative data on the efficacy of this compound versus afatinib in various mutant contexts is limited.
vs. HER2-Targeted Therapies (Lapatinib, Trastuzumab)
-
Potential Advantage: For HER2-driven cancers, the broader HER family inhibition of this compound (including EGFR and HER4) could potentially overcome some resistance mechanisms to more specific HER2 inhibitors.
-
Disadvantage: Lapatinib and trastuzumab are established therapies for HER2-positive breast cancer with extensive clinical validation. The clinical efficacy of this compound in this patient population has not been as thoroughly investigated.
Conclusion
The available preclinical and clinical data suggest that EGFR mutation status is a key predictive biomarker for sensitivity to this compound. In particular, its activity in the presence of the T790M resistance mutation highlights its potential as a therapeutic option for patients with acquired resistance to first-generation EGFR TKIs. The dual inhibition of HER and VEGFR pathways provides a strong rationale for its anti-tumor activity. Further clinical investigation and direct comparative studies with other TKIs are warranted to fully define the optimal patient population for this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. NSCLC EGFR Mutation Prediction via Random Forest Model: A Clinical–CT–Radiomics Integration Approach [mdpi.com]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFR tyrosine kinase mutation testing in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Technique to Detect EGFR Mutations in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epidermal growth factor receptor mutations in adenocarcinoma lung: Comparison of techniques for mutation detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published BMS-690514 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings for BMS-690514, a potent oral inhibitor of the HER (EGFR, HER2, HER4) and VEGFR families of receptor tyrosine kinases. The objective is to present the available preclinical data in a structured format to allow for critical evaluation and comparison with alternative inhibitors, thereby addressing the reproducibility of the initial findings. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the targeted signaling pathways and experimental workflows.
Comparative Efficacy of this compound
This compound has demonstrated significant antitumor and antiangiogenic activities in a range of preclinical models.[1][2] Its dual-targeting mechanism offers a broader spectrum of action compared to single-pathway inhibitors.[1][2]
In Vitro Potency
This compound exhibits potent inhibitory activity against key kinases in both enzymatic and cell-based assays. A summary of its half-maximal inhibitory concentrations (IC50) from published studies is presented below, alongside comparative data for other relevant tyrosine kinase inhibitors (TKIs) where available.
| Target/Cell Line | This compound IC50 (nM) | Lapatinib IC50 (nM) | Erlotinib IC50 (nM) | Reference |
| Enzymatic Assays | ||||
| EGFR | 5 | 10.8 | 2 | [3][4][5] |
| HER2 | 20 | 9.2 | - | [3][4] |
| HER4 | 60 | 19 | - | [3][4] |
| VEGFR2 | 25-50 | - | - | [3] |
| Cell Proliferation Assays | ||||
| HCC4006 (NSCLC, EGFR del E19) | 2-35 | - | - | [3] |
| PC9 (NSCLC, EGFR del E19) | 2-35 | - | - | [3] |
| H1975 (NSCLC, L858R/T790M) | 1000 | - | - | [3] |
| DiFi (Colorectal, EGFR amp) | <10 | - | - | [3] |
| A431 (Epidermoid, EGFR amp) | <10 | - | - | [3] |
| N87 (Gastric, HER2 amp) | 20-60 | - | - | [3] |
| BT474 (Breast, HER2 amp) | 20-60 | - | - | [3] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
In Vivo Antitumor Activity
In xenograft models, this compound has been shown to induce tumor growth inhibition and regression at well-tolerated doses.[3] The following table summarizes key findings from in vivo studies.
| Xenograft Model | Tumor Type | Dosing | Outcome | Reference |
| PC9 | Non-Small Cell Lung Cancer (NSCLC) | >3 mg/kg, once daily | Tumor Regression | [3] |
| HCT116 | Colon Cancer | 60 mg/kg | 50% Tumor Growth Inhibition | [3] |
Signaling Pathways Targeted by this compound
This compound simultaneously inhibits the HER and VEGFR signaling pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.
Figure 1: Dual inhibition of HER and VEGFR signaling pathways by this compound.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of published findings. Below are summaries of the key experimental protocols employed in the preclinical evaluation of this compound, based on available information.
Western Blot Analysis
Western blotting is used to detect the phosphorylation status of key proteins in the HER and VEGFR signaling pathways following treatment with this compound.
Figure 2: General workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Tumor cells are cultured to a suitable confluency and then treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Lysis and Protein Quantification: Cells are lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., EGFR, HER2, Akt, ERK). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
Note: Specific antibody concentrations and incubation times were not detailed in the reviewed abstracts and would need to be optimized for reproducibility.
Cell Proliferation Assay
Cell proliferation assays are performed to determine the inhibitory effect of this compound on the growth of various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.
In Vivo Xenograft Studies
Xenograft models in immunocompromised mice are utilized to evaluate the in vivo efficacy of this compound.
References
- 1. In vitro characterization of the metabolic pathways and cytochrome P450 inhibition and induction potential of this compound, an ErbB/vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor and antiangiogenic activities of this compound, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lapatinib and erlotinib are potent reversal agents for MRP7(ABCC10)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Proper Disposal of BMS-690514: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of BMS-690514
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a potent kinase inhibitor. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and regulatory standards.
| Hazard Classification | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) during Disposal:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste and should be handled by a licensed waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash[1][2][3][4].
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other laboratory waste to prevent accidental reactions[5].
-
-
Containerization:
-
Labeling:
-
Affix a hazardous waste label to the container as soon as waste accumulation begins.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1][5][6]triazin-5-yl]methyl]piperidin-3-ol" or "this compound".
-
Indicate the specific hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").
-
-
Accumulation and Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from heat sources or incompatible materials[1].
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with institutional timelines, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.
-
The final disposal must be carried out at an approved waste disposal plant[1].
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste[2][7].
-
Final Disposal: After triple rinsing and air drying, the defaced or removed-label container may be disposed of as regular waste, in accordance with institutional policies.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound|859853-30-8|MSDS [dcchemicals.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. GSRS [precision.fda.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
